PF-04802367
Description
Structure
2D Structure
Properties
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)-N-[3-(1,2,4-triazol-1-yl)propyl]-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O3/c1-24-13-4-3-11(7-12(13)17)15-14(20-10-25-15)16(23)19-5-2-6-22-9-18-8-21-22/h3-4,7-10H,2,5-6H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFYFNAGNBUGFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N=CO2)C(=O)NCCCN3C=NC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Precision of PF-04802367: A Technical Guide to its Mechanism of Action on GSK-3β
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of PF-04802367, a highly potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). This compound, also known as PF-367, has emerged as a significant research tool for studying the roles of GSK-3 in various cellular processes and as a promising scaffold for the development of therapeutics targeting GSK-3-mediated pathologies, including Alzheimer's disease.[1][2][3][4] This document details the molecular interactions, inhibitory kinetics, and cellular effects of this compound, supported by comprehensive data tables, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Core Mechanism of Action: A Selective ATP-Competitive Inhibitor
This compound functions as a Type I kinase inhibitor, directly competing with ATP for binding to the catalytic site of GSK-3β.[1] Its high potency and exceptional selectivity are rooted in its unique structural interactions within the kinase domain.
X-ray crystallography studies of this compound in complex with GSK-3β (PDB code: 5K5N) reveal that the inhibitor binds in the ATP pocket situated between the N- and C-lobes of the enzyme.[1] The key to its high affinity and selectivity is the formation of strong cation-π interactions with a relatively rigid arginine residue at the ATP site.[1] Additionally, the oxazole and amide nitrogens of this compound form critical donor-acceptor hydrogen bonds with the backbone of Valine 135 in the hinge region of the enzyme.[1] This specific binding mode distinguishes it from many other kinase inhibitors and contributes to its remarkable selectivity over other kinases, including the closely related CDK2.[1]
Quantitative Analysis of GSK-3β Inhibition
The inhibitory activity of this compound against GSK-3 has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibition of GSK-3 Isoforms by this compound
| Assay Type | Target | IC50 (nM) |
| Recombinant Human Enzyme Assay | GSK-3β | 2.1 |
| ADP-Glo Assay | GSK-3β | 1.1 |
| Mobility Shift Assay | GSK-3β | 9.0 |
| Mobility Shift Assay | GSK-3α | 10.0 |
| [Data sourced from multiple assays demonstrating potent inhibition of both GSK-3 isoforms.][1][5] |
Table 2: Cellular Activity and Safety Profile of this compound
| Assay Type | System | IC50 / EC50 (nM) |
| Tau Phosphorylation Inhibition | Stable inducible CHO cell line (GSK-3β/tau) | 466 |
| β-catenin Translocation (Wnt Pathway) | HeLa cells | 6,200 (EC50) |
| Gene Transcription (Wnt Pathway) | U20S cells | 20,600 (EC50) |
| Cell Viability (Cytotoxicity) | THLE cells | 117,000 |
| hERG Screening | hERG channel assay | >100,000 |
| [Summary of this compound activity in cellular contexts and its in vitro safety profile.][5] |
Table 3: Kinase Selectivity Profile of this compound
| Screening Panel | Number of Kinases | Concentration (µM) | Kinases with >65% Inhibition |
| Biochemical Functional Assay Panel | 240 | 10 | 6 (including GSK-3α/β) |
| DiscoverRx KINOMEscan® Panel (Competitive Binding) | 386 (442 total) | Not specified | 18 (including GSK-3α/β) |
| [this compound demonstrates high selectivity for GSK-3 over a broad range of other kinases.][1] |
Signaling Pathway Modulation
GSK-3β is a critical node in multiple signaling pathways. This compound's primary impact has been characterized in the context of tau phosphorylation, a key pathological hallmark of Alzheimer's disease. GSK-3β directly phosphorylates tau protein, and inhibition by this compound has been shown to effectively reduce this phosphorylation in cellular models.[1]
Additionally, GSK-3β is a key negative regulator of the Wnt/β-catenin signaling pathway. By phosphorylating β-catenin, GSK-3β marks it for ubiquitination and proteasomal degradation. Inhibition of GSK-3β by this compound leads to the stabilization and nuclear translocation of β-catenin, activating the transcription of Wnt target genes.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols used to characterize the interaction of this compound with GSK-3β.
Recombinant GSK-3β Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)
-
This compound (or other test inhibitors)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
384-well white opaque plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO, followed by a further dilution in Kinase Assay Buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
1 µL of inhibitor solution (or DMSO for control).
-
2 µL of enzyme solution (recombinant GSK-3β diluted in Kinase Assay Buffer).
-
2 µL of substrate/ATP mix (substrate peptide and ATP diluted in Kinase Assay Buffer).
-
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and catalyzes a luciferase/luciferin reaction that produces light. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Tau Phosphorylation Assay
This assay measures the ability of an inhibitor to block GSK-3β-mediated phosphorylation of its substrate, tau, within a cellular environment.
Materials:
-
Chinese Hamster Ovary (CHO) cell line stably over-expressing GSK-3β and its substrate tau.[1]
-
Cell culture medium and supplements.
-
This compound (or other test inhibitors).
-
Lysis buffer.
-
Antibodies:
-
Primary antibody against phosphorylated tau (e.g., AT8).
-
Primary antibody for total tau (for normalization).
-
Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore).
-
-
ELISA plates or Western blot equipment.
Procedure:
-
Cell Culture and Treatment:
-
Plate the stable CHO-GSK-3β/tau cells in 96-well plates and culture until they reach appropriate confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
-
Cell Lysis:
-
Remove the culture medium and wash the cells with PBS.
-
Lyse the cells using a suitable lysis buffer to release cellular proteins.
-
-
Quantification of Phospho-Tau (ELISA method):
-
Coat ELISA plates with a capture antibody for total tau.
-
Add cell lysates to the wells and incubate to allow tau protein to bind.
-
Wash the wells to remove unbound proteins.
-
Add the primary antibody specific for phosphorylated tau (e.g., AT8).
-
Wash and add the enzyme-linked secondary antibody.
-
Add a substrate that produces a colorimetric or chemiluminescent signal.
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Normalize the phospho-tau signal to the total tau amount.
-
Calculate the percent inhibition of tau phosphorylation for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
X-Ray Crystallography
This technique provides a high-resolution, three-dimensional structure of the inhibitor bound to its target protein, elucidating the precise molecular interactions.
Procedure Outline:
-
Protein Expression and Purification: Express and purify a high-quality, stable form of the GSK-3β kinase domain.
-
Co-crystallization:
-
Prepare a solution of the purified GSK-3β protein.
-
Add this compound in slight molar excess to the protein solution to ensure saturation of the binding sites.
-
Incubate to allow for the formation of the protein-inhibitor complex.
-
Screen a wide range of crystallization conditions (e.g., varying pH, precipitants, temperature) using techniques like sitting-drop or hanging-drop vapor diffusion to obtain high-quality crystals of the complex.
-
-
Data Collection:
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Expose the crystal to a high-intensity X-ray beam (typically at a synchrotron source).
-
Collect diffraction data as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the electron density map.
-
Use molecular replacement with a known GSK-3β structure to solve the phase problem.
-
Build the molecular model of the this compound-GSK-3β complex into the electron density map.
-
Refine the model to improve its fit with the experimental data, resulting in the final high-resolution structure.
-
Conclusion
This compound is a powerful pharmacological tool characterized by its potent, selective, and ATP-competitive inhibition of GSK-3β. Its mechanism of action, elucidated through detailed biochemical, cellular, and structural studies, provides a clear framework for its application in neuroscience research and drug discovery. The data and protocols presented in this guide offer a comprehensive resource for scientists seeking to utilize or build upon the understanding of this important GSK-3 inhibitor. While its pharmacokinetic properties may be better suited for imaging applications rather than as a therapeutic agent itself, the insights gained from this compound are invaluable for the future design of next-generation GSK-3 inhibitors.[1][2]
References
- 1. Discovery of a highly selective glycogen synthase kinase-3 inhibitor (this compound) that modulates tau phosphorylation in brain: Translation for PET neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Highly Selective Glycogen Synthase Kinase-3 Inhibitor (this compound) That Modulates Tau Phosphorylation in the Brain: Translation for PET Neuroimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Highly Selective Glycogen Synthase Kinase‐3 Inhibitor (PF‐04802367) That Modulates Tau Phosphorylation in the Brain: Translation for PET Neuroimaging (Journal Article) | OSTI.GOV [osti.gov]
- 4. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
The Binding Site of PF-04802367 on GSK-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding mechanism of PF-04802367, a highly potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3). The document details the precise binding site, molecular interactions, quantitative binding affinities, and the experimental protocols used to elucidate these characteristics.
Overview of this compound and GSK-3
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell cycle regulation, and neurodevelopment.[1][2][3] Its dysregulation is linked to various pathologies such as Alzheimer's disease, type II diabetes, and certain cancers.[1][3][4] this compound, also known as PF-367, has been identified as one of the most selective and potent antagonists of GSK-3 developed to date.[1][2][5][6] It is an ATP-competitive inhibitor that has demonstrated efficacy in modulating the phosphorylation of tau, a key protein in neurodegenerative diseases, both in vitro and in vivo.[1][4][5][7]
Binding Site and Molecular Interactions
X-ray crystallography studies have revealed that this compound is a Type I kinase inhibitor, binding to the ATP-binding site located between the N- and C-terminal lobes of the GSK-3β enzyme.[1] The co-crystal structure, resolved at 2.2 Å (PDB ID: 5K5N), provides a detailed map of the molecular interactions responsible for its high potency and selectivity.[1][7]
The key interactions are:
-
Hinge Region Interaction: The oxazole and amide nitrogens of this compound form crucial donor-acceptor hydrogen bonds with the backbone of Valine 135 in the hinge region of the ATP site.[1]
-
Non-Classical Hydrogen Bond: The carbon at the 2-position of the inhibitor's oxazole ring forms a non-classical hydrogen bond with the carbonyl oxygen of Aspartate 133.[1]
-
Hydrophobic and Cation-π Interactions: The inhibitor's phenyl ring is positioned between residues of the P-loop and the C-lobe.[1] The 4-methoxy group on this ring extends towards the conserved Lysine 85 and Phenylalanine 67.[1] Furthermore, the inhibitor achieves its high potency and selectivity through strong cation-π interactions with a structurally rigid arginine residue (Arg141) at the ATP site.[1][7]
-
Displacement of Water: The chlorine atom at the 3-position of the phenyl ring displaces a bound water molecule, which contributes to the increased potency observed in analogs with a halogen or methyl group at this position.[1]
Figure 1: Key molecular interactions between this compound and the GSK-3β active site.
Quantitative Binding and Activity Data
The potency of this compound has been quantified through various enzymatic and cell-based assays. The inhibitor is highly effective against both GSK-3 isoforms (α and β) and demonstrates exceptional selectivity.
| Parameter | Target | Value | Assay Type | Reference |
| IC₅₀ | GSK-3β | 2.1 nM | Recombinant Human Enzyme Assay | [1][8][9] |
| IC₅₀ | GSK-3β | 1.1 nM | ADP-Glo Assay | [1][8][9] |
| IC₅₀ | GSK-3β | 9.0 nM | Mobility Shift Assay | [1][8] |
| IC₅₀ | GSK-3α | 10.0 nM | Mobility Shift Assay | [1][8] |
| IC₅₀ | Tau Phosphorylation | 466 nM | CHO Cell Line Over-expressing GSK-3β | [1][8] |
| Selectivity | GSK-3α/β vs. 240 Kinases | >450-fold | Kinase Panel Screening | [1] |
Structural Data Summary
The structural basis for the potent and selective inhibition by this compound is derived from high-resolution X-ray crystallography.
| Parameter | Value | Reference |
| PDB ID | 5K5N | [1][7] |
| Target | Human GSK-3β | [1] |
| Ligand | This compound (PF-367) | [1] |
| Method | X-ray Diffraction | [1] |
| Resolution | 2.2 Å | [1] |
Experimental Protocols
The determination of the binding site and affinity of this compound involved several key experimental methodologies.
X-ray Crystallography
The co-crystal structure of GSK-3β in complex with this compound was determined through X-ray crystallography. The general workflow for this process is as follows:
-
Protein Expression and Purification: Human GSK-3β is expressed, typically in an insect cell or E. coli system, and purified to high homogeneity using chromatographic techniques.
-
Co-crystallization: The purified GSK-3β protein is incubated with a molar excess of this compound. This complex is then subjected to crystallization screening under various buffer, precipitant, and temperature conditions to obtain diffraction-quality crystals.
-
Data Collection: The crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The resulting diffraction patterns are recorded.
-
Structure Solution and Refinement: The diffraction data are processed to determine the electron density map. The structure is solved using molecular replacement, and the model of the protein-ligand complex is built and refined to fit the experimental data, yielding the final atomic coordinates.
Figure 2: General experimental workflow for determining the co-crystal structure.
Enzyme Inhibition Assays
-
Recombinant Enzyme and ADP-Glo™ Assays: These are in vitro biochemical assays used to measure the direct inhibitory effect of this compound on the enzymatic activity of purified recombinant human GSK-3β. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the level of inhibition.[8][9]
-
Mobility Shift Assay: This method measures the inhibition of both GSK-3α and GSK-3β isoforms. It relies on the differential migration of a phosphorylated versus a non-phosphorylated substrate peptide in an electric field.[1][8]
Cell-Based Tau Phosphorylation Assay
To confirm target engagement in a cellular context, a stable Chinese Hamster Ovary (CHO) cell line over-expressing both GSK-3β and its substrate, tau, was utilized. The ability of this compound to inhibit the phosphorylation of tau within these cells was quantified, providing a cellular IC₅₀ value.[1][8]
Conclusion
This compound binds potently and selectively to the ATP-binding site of GSK-3β. The binding is characterized by a network of hydrogen bonds to the hinge region (Val135), a non-classical hydrogen bond (Asp133), and crucial cation-π interactions (Arg141). This detailed structural and quantitative understanding of its binding mode provides a solid foundation for its use as a pharmacological tool and as a lead compound for the development of therapeutics and PET imaging agents targeting GSK-3.[1][5]
References
- 1. Discovery of a highly selective glycogen synthase kinase-3 inhibitor (this compound) that modulates tau phosphorylation in brain: Translation for PET neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Highly Selective Glycogen Synthase Kinase‐3 Inhibitor (PF‐04802367) That Modulates Tau Phosphorylation in the Brain: Translation for PET Neuroimaging (Journal Article) | OSTI.GOV [osti.gov]
- 3. GSK-3 - Wikipedia [en.wikipedia.org]
- 4. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Highly Selective Glycogen Synthase Kinase-3 Inhibitor (this compound) That Modulates Tau Phosphorylation in the Brain: Translation for PET Neuroimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
PF-04802367: A Technical Guide on a Novel GSK-3 Inhibitor for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PF-04802367, a potent and highly selective Glycogen Synthase Kinase-3 (GSK-3) inhibitor, and its potential relevance to Alzheimer's disease (AD) therapeutics and diagnostics. This document summarizes key preclinical findings, outlines experimental methodologies, and visualizes the underlying molecular pathways.
Introduction: Targeting GSK-3 in Alzheimer's Disease
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that has emerged as a critical therapeutic target in Alzheimer's disease.[1][2] Dysregulation of GSK-3 activity is implicated in two of the central pathological hallmarks of AD: the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles (NFTs), and the processing of amyloid precursor protein (APP), which can result in the production of amyloid-beta (Aβ) peptides.[2][3] As such, the development of selective GSK-3 inhibitors is a promising strategy for disease modification.
This compound, also known as PF-367, is a novel, potent, and highly selective, ATP-competitive inhibitor of both GSK-3α and GSK-3β isoforms.[1][4] Its development has provided a valuable tool for investigating the role of GSK-3 in AD pathology and has shown potential as both a therapeutic lead and a positron emission tomography (PET) neuroimaging agent.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Cell/Enzyme System | Reference |
| GSK-3β IC50 | 2.1 nM | Recombinant human GSK-3β enzyme assay | [1] |
| GSK-3β IC50 | 1.1 nM | ADP-Glo assay | [1] |
| GSK-3α IC50 | 10.0 nM | Mobility shift assay | [1] |
| GSK-3β IC50 | 9.0 nM | Mobility shift assay | [1] |
| Tau Phosphorylation IC50 | 466 nM | Stable inducible CHO cell line over-expressing GSK-3β and tau | [1] |
| Kinase Selectivity | Highly selective for GSK-3α/β against a panel of 240 kinases | Kinome pathway analysis | [1] |
Table 2: In Vitro ADME and Safety Profile
| Parameter | Value | Assay | Reference |
| Human Hepatic Microsomal Stability (t1/2) | 78.7 min | In vitro metabolism assay | [1] |
| Passive Permeability (MDCK-MDR cell line) | >20 × 10−6 cm/sec | Cell-based permeability assay | [1] |
| P-glycoprotein Efflux (BA/AB ratio) | 1.26 | MDCK-MDR cell line | [1] |
| Cell Viability IC50 (Cytotoxicity) | 117 μM | THLE cytotoxicity assay | [1] |
| hERG Screening IC50 | >100 μM | hERG screening assay | [1] |
| Gene Toxicity | Negative | In vitro micronucleus assay and Ames Test | [1] |
Table 3: In Vivo Efficacy in Rodent Models
| Animal Model | Administration | Dose | Effect | Reference | |---|---|---|---| | Sprague-Dawley Rats | Subcutaneous (single dose) | 50 mg/kg | 76% reduction in brain pTau levels and 92% reduction in muscle pGS levels after 1 hour. |[1] | | Sprague-Dawley Rats | Oral | Not specified | Up to 83% inhibition of pTau after 1 hour; at least 50% reduction after 7 hours. |[1] | | Tg4510 mice (human tauopathy model) | Not specified | Not specified | Similar modulation of pTau levels as observed in rats. |[1] |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of GSK-3. The diagram below illustrates the central role of GSK-3 in Alzheimer's disease pathology and the proposed mechanism of action for this compound.
References
- 1. Discovery of a highly selective glycogen synthase kinase-3 inhibitor (this compound) that modulates tau phosphorylation in brain: Translation for PET neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Highly Selective Glycogen Synthase Kinase-3 Inhibitor (this compound) That Modulates Tau Phosphorylation in the Brain: Translation for PET Neuroimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of PF-04802367 on the Wnt Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04802367 is a potent and highly selective, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2][3] GSK-3 is a critical negative regulator of the canonical Wnt signaling pathway.[4][5] By inhibiting GSK-3, this compound prevents the phosphorylation and subsequent degradation of β-catenin, a key effector of the Wnt pathway. This leads to the accumulation and nuclear translocation of β-catenin, where it activates the transcription of Wnt target genes. This guide provides an in-depth technical overview of the effects of this compound on the Wnt signaling pathway, including quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.
Mechanism of Action
This compound, also known as PF-367, is an oxazole-4-carboxamide derivative that acts as a Type I kinase inhibitor, binding to the ATP-binding site of GSK-3.[6] It exhibits high selectivity for both GSK-3 isoforms, GSK-3α and GSK-3β.[2] The primary consequence of GSK-3 inhibition by this compound in the context of Wnt signaling is the stabilization of β-catenin. In the absence of a Wnt signal, GSK-3, as part of a "destruction complex" with Axin, APC, and CK1, phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. This compound blocks this initial phosphorylation step, thereby activating the canonical Wnt signaling cascade.
Quantitative Data
The following tables summarize the in vitro and cellular potency of this compound in modulating GSK-3 activity and Wnt signaling-related events.
| Assay Type | Target | IC50 (nM) | Reference |
| Recombinant Human GSK-3β Enzyme Assay | GSK-3β | 2.1 | [1][2][3] |
| ADP-Glo Assay | GSK-3β | 1.1 | [1][2][3] |
| Mobility Shift Assay | GSK-3α | 10.0 | [2] |
| Mobility Shift Assay | GSK-3β | 9.0 | [2] |
Table 1: In Vitro Inhibitory Activity of this compound against GSK-3.
| Cellular Assay | Cell Line | EC50 (µM) | Endpoint Measured | Reference |
| β-catenin Translocation Assay | HeLa | 6.2 | Nuclear β-catenin accumulation | [2] |
| TOPFlash Reporter Gene Assay | U2OS | 20.6 | TCF/LEF-mediated transcription | [2] |
| Ki-67 Incorporation Assay | HeLa | 9.0 | Cell proliferation | [2] |
Table 2: Cellular Activity of this compound in Wnt Signaling-Related Assays.
Signaling Pathway and Experimental Workflow Visualizations
Canonical Wnt signaling pathway and the inhibitory action of this compound.
Experimental workflow for evaluating this compound's effect on Wnt signaling.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Recombinant Human GSK-3β Enzyme Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to GSK-3β activity.
-
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µL of the this compound dilution or DMSO vehicle control.
-
Add 2 µL of recombinant GSK-3β enzyme solution to each well.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final concentrations of substrate and ATP should be at or near their respective Km values for GSK-3β.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable non-linear regression model.
-
β-catenin Translocation Assay (Immunofluorescence)
This assay visualizes and quantifies the movement of β-catenin from the cytoplasm to the nucleus upon GSK-3 inhibition.
-
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking buffer (e.g., PBS with 5% goat serum)
-
Primary antibody against β-catenin
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
Microscopy-grade coverslips and slides
-
Fluorescence microscope with image analysis software
-
-
Procedure:
-
Seed HeLa cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO vehicle for a specified time (e.g., 6-24 hours).
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-β-catenin antibody diluted in blocking buffer overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and a nuclear counterstain (DAPI or Hoechst) for 1 hour at room temperature in the dark.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of β-catenin in a significant number of cells for each treatment condition.
-
Determine the EC50 value for β-catenin nuclear translocation by plotting the ratio against the log of the this compound concentration.
-
TOPFlash Luciferase Reporter Assay
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by nuclear β-catenin.
-
Materials:
-
U2OS cells (or other suitable cell line)
-
TOPFlash (containing TCF/LEF binding sites upstream of a luciferase reporter gene) and FOPFlash (mutated TCF/LEF sites, as a negative control) plasmids
-
A constitutively expressed Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
-
-
Procedure:
-
Co-transfect U2OS cells with the TOPFlash (or FOPFlash) plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium and treat the cells with a range of concentrations of this compound or a vehicle control.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure the firefly (TOP/FOPFlash) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction of reporter activity by dividing the normalized TOPFlash activity by the normalized FOPFlash activity for each condition.
-
Determine the EC50 value by plotting the fold induction against the log of the this compound concentration.
-
Ki-67 Incorporation Assay for Cell Proliferation
This assay quantifies cell proliferation by detecting the nuclear protein Ki-67, which is expressed in all active phases of the cell cycle.
-
Materials:
-
HeLa cells
-
Cell culture medium
-
This compound
-
Fixation and permeabilization buffers
-
Anti-Ki-67 antibody conjugated to a fluorophore
-
Flow cytometer
-
-
Procedure:
-
Seed HeLa cells in a multi-well plate and treat with various concentrations of this compound for a period that allows for cell division (e.g., 48-72 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells using a suitable fixation buffer (e.g., ethanol or paraformaldehyde-based).
-
Permeabilize the cells to allow antibody access to the nucleus.
-
Stain the cells with a fluorescently conjugated anti-Ki-67 antibody.
-
Analyze the percentage of Ki-67 positive cells using a flow cytometer.
-
Determine the EC50 for the effect on cell proliferation by plotting the percentage of Ki-67 positive cells against the log of the this compound concentration.
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of GSK-3 that serves as a powerful tool for studying the Wnt signaling pathway. Its ability to robustly activate canonical Wnt signaling through the stabilization of β-catenin has been demonstrated through a variety of in vitro and cellular assays. The quantitative data and detailed methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in utilizing this compound to investigate the multifaceted roles of Wnt signaling in health and disease.
References
- 1. Discovery of a Highly Selective Glycogen Synthase Kinase-3 Inhibitor (this compound) That Modulates Tau Phosphorylation in the Brain: Translation for PET Neuroimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a highly selective glycogen synthase kinase-3 inhibitor (this compound) that modulates tau phosphorylation in brain: Translation for PET neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
PF-04802367: A Technical Guide to its Modulation of Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-04802367, also known as PF-367, is a highly potent and selective, ATP-competitive inhibitor of glycogen synthase kinase-3 (GSK-3).[1][2][3] This document provides an in-depth technical overview of the cellular pathways modulated by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. As a well-characterized GSK-3 inhibitor, this compound serves as a critical tool for investigating the multifaceted roles of GSK-3 in cellular processes and its implications in various disease states, including neurodegenerative disorders.[2][4][5][6]
Core Mechanism of Action: Inhibition of GSK-3
This compound is a Type I kinase inhibitor that directly targets the ATP-binding pocket of both GSK-3 isoforms, GSK-3α and GSK-3β.[2] X-ray crystallography studies of this compound co-crystallized with GSK-3β have revealed that it binds between the N- and C-terminal lobes of the kinase.[2] This binding is stabilized by hydrogen bonds between the oxazole and amide nitrogens of this compound and the valine 135 residue in the ATP-binding site, as well as cation-π interactions with a key arginine residue, contributing to its high potency and selectivity.[2][5]
Quantitative Inhibition Data
The inhibitory activity of this compound against GSK-3 has been quantified across various in vitro assays.
| Assay Type | Target | IC50 Value | Reference |
| Recombinant Human GSK-3β Enzyme Assay | GSK-3β | 2.1 nM | [1][2][3] |
| ADP-Glo Kinase Assay | GSK-3 | 1.1 nM | [1][2][3] |
| Mobility Shift Assay | GSK-3α | 10.0 nM | [2][3] |
| Mobility Shift Assay | GSK-3β | 9.0 nM | [2][3] |
| Stable Inducible CHO Cell Tau Phosphorylation Assay | GSK-3β | 466 nM | [2][3] |
Cellular Pathways Modulated by this compound
By inhibiting GSK-3, this compound influences a multitude of downstream signaling pathways critical for various cellular functions.
Tau Phosphorylation Pathway
GSK-3 is a primary kinase responsible for the phosphorylation of the microtubule-associated protein tau.[2][4] Hyperphosphorylation of tau is a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease. This compound has been demonstrated to effectively reduce tau phosphorylation both in vitro and in vivo.[2][4][5] In cellular models, this compound inhibited the phosphorylation of tau in a stable inducible CHO cell line over-expressing both GSK-3β and tau.[2][3] In vivo studies in rats showed that a single 50 mg/kg subcutaneous dose of this compound resulted in a 76% reduction in phosphorylated tau (pTau) levels in the brain after one hour.[2]
Figure 1: this compound inhibits GSK-3, preventing tau phosphorylation.
Glycogen Metabolism
GSK-3 phosphorylates and inactivates glycogen synthase, a key enzyme in glycogen synthesis. Inhibition of GSK-3 by this compound leads to a decrease in the phosphorylation of glycogen synthase (pGS), thereby promoting glycogen synthesis. In vivo studies in rats demonstrated a 92% reduction of pGS in skeletal muscle one hour after a 50 mg/kg subcutaneous dose of this compound.[2]
Figure 2: this compound promotes glycogen synthesis via GSK-3 inhibition.
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 by this compound mimics Wnt signaling by preventing β-catenin phosphorylation, leading to its stabilization, nuclear translocation, and subsequent activation of target gene transcription. This compound has been shown to induce right shifts in β-catenin translocation in HeLa cells with an EC50 of 6.2 μM.[3]
Figure 3: this compound stabilizes β-catenin, activating Wnt target genes.
Experimental Protocols
Detailed protocols for key assays used to characterize this compound are outlined below.
Recombinant Human GSK-3β Enzyme Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant GSK-3β.
-
Principle: Measurement of the transfer of a phosphate group from ATP to a specific GSK-3 substrate peptide. The amount of phosphorylated substrate is then quantified.
-
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide (e.g., a derivative of glycogen synthase)
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system with a detection antibody for the phosphorylated substrate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound at various concentrations
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiolabeled assays, or specific antibodies and detection systems for non-radioactive assays)
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, GSK-3 substrate peptide, and recombinant GSK-3β enzyme.
-
Add this compound at a range of concentrations to the reaction mixture and incubate for a defined period to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Stop the reaction (e.g., by adding a stop solution like phosphoric acid).
-
Quantify the amount of phosphorylated substrate.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
ADP-Glo™ Kinase Assay
This is a luminescent-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
-
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the ADP concentration.
-
Materials:
-
GSK-3 enzyme and substrate
-
ADP-Glo™ Kinase Assay kit (Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent
-
This compound at various concentrations
-
Kinase reaction buffer
-
-
Procedure:
-
Set up the kinase reaction with GSK-3, substrate, ATP, and varying concentrations of this compound.
-
Incubate to allow the kinase reaction to proceed.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the unused ATP.
-
Incubate to allow for complete ATP depletion.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the IC50 value from the dose-response curve.
-
Cellular Tau Phosphorylation Assay
This assay measures the ability of this compound to inhibit GSK-3β activity within a cellular context.
-
Principle: Utilization of a cell line, such as Chinese Hamster Ovary (CHO) cells, that is stably transfected to overexpress both GSK-3β and its substrate, tau. The level of phosphorylated tau is measured in the presence of varying concentrations of the inhibitor.
-
Materials:
-
Stable inducible CHO cell line over-expressing GSK-3β and tau
-
Cell culture medium and reagents
-
Inducing agent (if the expression is inducible)
-
This compound at various concentrations
-
Lysis buffer
-
Antibodies specific for phosphorylated tau (e.g., AT8) and total tau
-
Detection system (e.g., Western blot or ELISA)
-
-
Procedure:
-
Plate the stable CHO cells and allow them to adhere.
-
If necessary, add the inducing agent to induce the expression of GSK-3β and tau.
-
Treat the cells with a range of concentrations of this compound for a specified duration.
-
Lyse the cells to extract the proteins.
-
Measure the levels of phosphorylated tau and total tau using a suitable method like Western blotting or ELISA.
-
Normalize the phosphorylated tau signal to the total tau signal.
-
Determine the IC50 value by plotting the normalized pTau levels against the inhibitor concentration.
-
Experimental Workflow Visualization
Figure 4: A logical workflow for the characterization of this compound.
Conclusion
This compound is a powerful and specific chemical probe for interrogating the function of GSK-3 in cellular signaling. Its ability to potently inhibit GSK-3 and consequently modulate key pathways such as tau phosphorylation and Wnt/β-catenin signaling makes it an invaluable tool for research in neurobiology, oncology, and metabolic diseases. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers utilizing this compound in their investigations. While its pharmacokinetic properties may not be ideal for a therapeutic agent, its utility as a research tool and a scaffold for developing PET radiotracers is well-established.[2][4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of a highly selective glycogen synthase kinase-3 inhibitor (this compound) that modulates tau phosphorylation in brain: Translation for PET neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a Highly Selective Glycogen Synthase Kinase-3 Inhibitor (this compound) That Modulates Tau Phosphorylation in the Brain: Translation for PET Neuroimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Highly Selective Glycogen Synthase Kinase‐3 Inhibitor (PF‐04802367) That Modulates Tau Phosphorylation in the Brain: Translation for PET Neuroimaging (Journal Article) | OSTI.GOV [osti.gov]
PF-04802367: A Technical Guide for Investigating Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-04802367 is a potent and highly selective, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1] With demonstrated brain permeability and in vivo efficacy in modulating GSK-3 activity, this compound presents a valuable pharmacological tool for the study of neuroinflammatory processes.[1][2][3] GSK-3 is a critical kinase that regulates a multitude of cellular processes, including the inflammatory responses of key central nervous system (CNS) cells like microglia and astrocytes. This guide provides an in-depth overview of this compound, its mechanism of action in the context of neuroinflammation, and detailed experimental protocols to facilitate its use in preclinical research.
Introduction to this compound
N-(3-(1H-1,2,4-triazol-1-yl)propyl)-5-(3-chloro-4-methoxyphenyl)oxazole-4-carboxamide, also known as this compound or PF-367, was developed by Pfizer.[1][2][3] While initially investigated for its role in modulating tau phosphorylation in the context of Alzheimer's disease, its potent inhibition of GSK-3 makes it a relevant tool for exploring the broader role of this kinase in neurological disorders, including the significant contributions of neuroinflammation.
Physicochemical Properties and Formulation
Proper handling and formulation of this compound are critical for reproducible experimental outcomes.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆ClN₅O₃ | [4] |
| Molecular Weight | 361.78 g/mol | [4] |
| Appearance | White to beige solid powder | [5] |
| Solubility | DMSO: ≥ 20 mg/mL | [5] |
| Storage | Solid: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [6] |
Formulation for In Vivo Studies: For intraperitoneal or subcutaneous administration, this compound can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] It is recommended to prepare fresh solutions for in vivo experiments.
Mechanism of Action in Neuroinflammation
GSK-3β is a key regulator of inflammatory signaling pathways in glial cells. Its constitutive activity can promote the production of pro-inflammatory mediators. This compound, by inhibiting GSK-3, can attenuate these inflammatory responses.
Modulation of NF-κB Signaling
A primary mechanism through which GSK-3 inhibition mitigates neuroinflammation is by modulating the Nuclear Factor-kappa B (NF-κB) pathway. GSK-3β can positively regulate NF-κB activation, a central transcription factor for pro-inflammatory cytokine production. Inhibition of GSK-3β has been shown to suppress the activation of NF-κB in microglia, thereby reducing the expression of inflammatory genes.
Impact on Microglia and Astrocyte Activation
Neuroinflammation is characterized by the activation of microglia and astrocytes. Activated microglia can release a host of pro-inflammatory cytokines, chemokines, and reactive oxygen species. GSK-3 inhibition has been shown to reduce the morphological signs of microglial activation and suppress the production of inflammatory mediators. Similarly, GSK-3 is involved in astrocyte reactivity, and its inhibition can modulate astrocyte-mediated inflammatory responses.
Quantitative Data
This compound exhibits high potency and selectivity for GSK-3 isoforms.
Table 1: In Vitro Potency of this compound
| Target | Assay | IC₅₀ (nM) | Source |
| GSK-3β (human, recombinant) | Enzyme Assay | 2.1 | |
| GSK-3β | ADP-Glo Assay | 1.1 | |
| GSK-3α | Mobility Shift Assay | 10.0 | [7] |
| GSK-3β | Mobility Shift Assay | 9.0 | [7] |
| Tau Phosphorylation (in CHO cells) | Cellular Assay | 466 |
Table 2: Selectivity of this compound
| Kinase Panel | Selectivity Fold (over GSK-3α/β) | Source |
| 240 Kinases | > 450-fold for most kinases tested | |
| CDK2 | > 1000-fold |
Table 3: In Vivo Pharmacodynamics of this compound in Rats
| Dose (mg/kg, s.c.) | Time Point | % Inhibition of Tau Phosphorylation (Brain) | Source |
| 50 | 1 hour | 76% | |
| 50 | 7 hours | ~50% |
Experimental Protocols
The following protocols are provided as a starting point for investigating the effects of this compound on neuroinflammation. These are based on established models and methodologies used for other GSK-3 inhibitors and can be adapted for this compound.
In Vitro Model: LPS-Stimulated Microglia
This protocol details the assessment of the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated microglial cells.
Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in activated microglia.
Materials:
-
BV-2 microglial cell line or primary microglia
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
DMSO (for stock solution)
-
Reagents for Nitric Oxide (Griess Reagent), and Cytokine (ELISA kits for TNF-α, IL-6, IL-1β) measurement
-
Reagents for Western blotting (antibodies for p-p65, p65, Iba1, and a loading control)
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Plating: Seed cells in appropriate culture plates (e.g., 24-well plates for cytokine analysis, 6-well plates for Western blotting) and allow them to adhere overnight.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1-2 hours.
-
-
Stimulation: Add LPS (e.g., 100 ng/mL) to the wells (except for the unstimulated control group) and incubate for the desired time (e.g., 6 hours for gene expression, 24 hours for cytokine release).
-
Sample Collection:
-
Collect the cell culture supernatant for nitric oxide and cytokine analysis.
-
Lyse the cells for protein extraction for Western blotting.
-
-
Analysis:
-
Nitric Oxide Measurement: Use the Griess reagent to measure nitrite levels in the supernatant as an indicator of nitric oxide production.
-
Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits.
-
Western Blotting: Analyze the expression and phosphorylation of key inflammatory signaling proteins such as NF-κB p65 and the microglial activation marker Iba1.
-
In Vivo Model: LPS-Induced Systemic Inflammation
This protocol describes the evaluation of this compound in a mouse model of LPS-induced neuroinflammation.
Objective: To assess the ability of this compound to reduce neuroinflammatory markers in the brain following systemic inflammation.
Materials:
-
C57BL/6 mice
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Saline
-
Anesthesia
-
Perfusion solutions (e.g., PBS, 4% paraformaldehyde)
-
Reagents for immunohistochemistry (e.g., antibodies for Iba1, GFAP)
-
Reagents for qPCR (e.g., RNA extraction kits, primers for TNF-α, IL-6, IL-1β)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Treatment Groups: Divide mice into groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS).
-
This compound Administration: Administer this compound (e.g., 10-50 mg/kg) or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
LPS Administration: After a pre-treatment period (e.g., 1 hour), administer LPS (e.g., 0.5-1 mg/kg, i.p.) or saline.
-
Time Course: Euthanize mice at a specific time point after LPS injection (e.g., 4-24 hours) to assess the peak inflammatory response.
-
Tissue Collection:
-
Perfuse the animals with saline followed by 4% paraformaldehyde for immunohistochemistry.
-
For molecular analysis, rapidly dissect the brain regions of interest (e.g., hippocampus, cortex), snap-freeze in liquid nitrogen, and store at -80°C.
-
-
Analysis:
-
Immunohistochemistry: Process the brain tissue for sectioning and perform immunohistochemical staining for microglial (Iba1) and astrocyte (GFAP) activation markers.
-
qPCR: Extract RNA from the brain tissue and perform quantitative real-time PCR to measure the mRNA expression levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).
-
Conclusion
This compound is a highly potent and selective GSK-3 inhibitor with favorable CNS properties, making it an excellent tool for investigating the role of GSK-3 in neuroinflammation. By modulating key inflammatory pathways in microglia and astrocytes, this compound can be utilized in both in vitro and in vivo models to dissect the molecular mechanisms underlying neuroinflammatory processes and to evaluate the therapeutic potential of GSK-3 inhibition in various neurological disorders. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to incorporate this compound into their studies of neuroinflammation.
References
- 1. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lithium Chloride Exerts Anti-Inflammatory and Neuroprotective Effects by Inhibiting Microglial Activation in LPS-Induced Retinal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GLYCOGEN SYNTHASE KINASE-3 REGULATES MICROGLIAL MIGRATION, INFLAMMATION, AND INFLAMMATION-INDUCED NEUROTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycogen synthase kinase-3 regulates microglial migration, inflammation, and inflammation-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GSK3β modulates NF-κB activation and RelB degradation through site-specific phosphorylation of BCL10 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PF-04802367 in Synaptic Plasticity: A Technical Guide for Researchers
An In-depth Examination of a Highly Selective GSK-3 Inhibitor and its Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of PF-04802367, a highly potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3), and its putative role in synaptic plasticity. While direct experimental evidence of this compound's effects on long-term potentiation (LTP) and long-term depression (LTD) is not yet extensively documented in publicly available literature, this document extrapolates its likely impact based on the well-established role of GSK-3 in these fundamental processes of learning and memory. This guide details the mechanism of action of this compound, presents relevant quantitative data, outlines detailed experimental protocols for investigating its effects on synaptic plasticity, and provides visualizations of the key signaling pathways. This resource is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurological disorders characterized by synaptic dysfunction.
Introduction to this compound
This compound, scientifically known as N-(3-(1H-1,2,4-triazol-1-yl)propyl)-5-(3-chloro-4-methoxyphenyl)oxazole-4-carboxamide, is a small molecule inhibitor that demonstrates exceptional selectivity for Glycogen Synthase Kinase-3 (GSK-3).[1][2] GSK-3 is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell differentiation, and apoptosis. In the central nervous system, GSK-3 is a critical regulator of synaptic plasticity, the cellular mechanism underlying learning and memory.
Dysregulation of GSK-3 activity has been implicated in the pathophysiology of several neurodegenerative and psychiatric disorders, including Alzheimer's disease, bipolar disorder, and schizophrenia. As a highly selective inhibitor, this compound presents a valuable research tool and a potential therapeutic agent for these conditions.
Mechanism of Action
This compound functions as a Type I kinase inhibitor, binding to the ATP-binding site of GSK-3β.[1] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby modulating their activity. X-ray crystallography studies have revealed that the oxazole and amide nitrogens of this compound form hydrogen bonds with Valine-135 in the ATP-binding pocket of GSK-3β, contributing to its high potency and selectivity.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Assay Type | Reference |
| IC50 for GSK-3β | 2.1 nM | Recombinant human GSK-3β enzyme assay | [1] |
| IC50 for GSK-3β | 1.1 nM | ADP-Glo assay | [1] |
| IC50 for GSK-3α | 10.0 nM | Mobility shift assay | [1] |
| IC50 for GSK-3β | 9.0 nM | Mobility shift assay | [1] |
Table 2: In Vivo Pharmacodynamic Effects of this compound in Rats
| Dosage and Administration | Effect | Time Point | Reference |
| 50 mg/kg, subcutaneous | 76% reduction of pTau levels in the brain | 1 hour post-administration | [1] |
| 50 mg/kg, subcutaneous | 92% reduction of phospho-glycogen synthase (pGS) in skeletal muscle | 1 hour post-administration | [1] |
The Role of GSK-3 in Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory. The two primary forms of synaptic plasticity are Long-Term Potentiation (LTP) and Long-Term Depression (LTD).
-
Long-Term Potentiation (LTP): A persistent strengthening of synapses following high-frequency stimulation, leading to a long-lasting increase in signal transmission between neurons.
-
Long-Term Depression (LTD): A persistent weakening of synapses following low-frequency stimulation, resulting in a long-lasting decrease in synaptic efficacy.
GSK-3 is a key player in the bidirectional regulation of synaptic plasticity. Generally, inhibition of GSK-3 is permissive for LTP induction, while its activation is required for LTD .
GSK-3 in Long-Term Potentiation (LTP)
The induction of N-methyl-D-aspartate receptor (NMDAR)-dependent LTP is associated with an increase in intracellular calcium, which activates protein kinases such as CaMKII and Protein Kinase B (Akt). Akt, in turn, phosphorylates GSK-3β at Serine 9, leading to its inhibition. This inhibition of GSK-3 is thought to be a crucial step in the signaling cascade that leads to the strengthening of synaptic connections.
GSK-3 in Long-Term Depression (LTD)
Conversely, the induction of NMDAR-dependent LTD is associated with a smaller, more prolonged increase in intracellular calcium, which activates protein phosphatases. These phosphatases can dephosphorylate and activate GSK-3. Active GSK-3 then phosphorylates downstream targets that are involved in the internalization of AMPA receptors from the postsynaptic membrane, a key mechanism underlying LTD.
Predicted Role of this compound in Synaptic Plasticity
Based on its high selectivity as a GSK-3 inhibitor, this compound is predicted to modulate synaptic plasticity by:
-
Facilitating Long-Term Potentiation (LTP): By inhibiting GSK-3, this compound would likely lower the threshold for LTP induction, making it easier for synapses to be strengthened.
-
Inhibiting Long-Term Depression (LTD): The inhibition of GSK-3 by this compound is expected to prevent the molecular cascade leading to AMPA receptor internalization, thereby blocking the induction of LTD.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of this compound on synaptic plasticity in rodent hippocampal slices.
Preparation of Acute Hippocampal Slices
-
Anesthetize a young adult rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat) with an appropriate anesthetic (e.g., isoflurane) and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution containing (in mM): 212.7 sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 3 MgCl2, and 1 CaCl2.
-
Cut 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer the slices to a holding chamber containing oxygenated aCSF (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 1.5 MgCl2, and 2.5 CaCl2) at 32-34°C for at least 30 minutes to recover.
-
After recovery, maintain the slices at room temperature in oxygenated aCSF until recording.
Field Excitatory Postsynaptic Potential (fEPSP) Recordings
-
Place a hippocampal slice in a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Deliver baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs and adjust the stimulus intensity to elicit a response that is 30-40% of the maximal fEPSP amplitude.
-
Record a stable baseline for at least 20 minutes before applying any experimental manipulations.
Long-Term Potentiation (LTP) Induction Protocol
-
After establishing a stable baseline, apply a high-frequency stimulation (HFS) protocol to induce LTP. A common protocol is one or more trains of 100 Hz stimulation for 1 second.
-
To investigate the effect of this compound, pre-incubate the slices with the desired concentration of the compound (e.g., 1-100 nM, dissolved in DMSO with the final DMSO concentration kept below 0.1%) for at least 20-30 minutes before HFS.
-
Continue to record fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
-
Compare the degree of potentiation in slices treated with this compound to control slices treated with vehicle (DMSO).
Long-Term Depression (LTD) Induction Protocol
-
After establishing a stable baseline, apply a low-frequency stimulation (LFS) protocol to induce LTD. A typical protocol consists of 900 pulses delivered at 1 Hz.
-
To test the effect of this compound, pre-incubate the slices with the compound for 20-30 minutes before LFS.
-
Continue to record fEPSPs for at least 60 minutes post-LFS to measure the magnitude and persistence of LTD.
-
Compare the level of depression in this compound-treated slices to vehicle-treated control slices.
Visualization of Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in synaptic plasticity and the proposed point of intervention for this compound.
Caption: Signaling pathway for LTP induction.
Caption: Signaling pathway for LTD induction.
Caption: Experimental workflow for studying this compound.
Conclusion
This compound is a potent and highly selective GSK-3 inhibitor with significant potential as a tool for neuroscience research and as a therapeutic agent. Based on the established role of GSK-3 in synaptic plasticity, it is strongly hypothesized that this compound will facilitate LTP and inhibit LTD. The experimental protocols outlined in this guide provide a framework for rigorously testing this hypothesis. Further research into the effects of this compound on synaptic plasticity is warranted and will be crucial in elucidating its potential for treating cognitive deficits associated with a range of neurological and psychiatric disorders.
References
- 1. Discovery of a highly selective glycogen synthase kinase-3 inhibitor (this compound) that modulates tau phosphorylation in brain: Translation for PET neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Highly Selective Glycogen Synthase Kinase‐3 Inhibitor (PF‐04802367) That Modulates Tau Phosphorylation in the Brain: Translation for PET Neuroimaging (Journal Article) | OSTI.GOV [osti.gov]
Methodological & Application
PF-04802367 solubility in DMSO and cell culture media
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility of PF-04802367 in Dimethyl Sulfoxide (DMSO) and its application in cell culture media. It includes protocols for stock solution preparation and dilution for in vitro experiments, alongside visual representations of its mechanism of action and experimental workflows.
Introduction to this compound
This compound, also known as PF-367, is a potent and highly selective, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] It exhibits inhibitory activity against both GSK-3α and GSK-3β isoforms with IC50 values of 10.0 nM and 9.0 nM, respectively.[3] In enzymatic assays, the IC50 for recombinant human GSK-3β is 2.1 nM.[2][4] Due to its role in various cellular processes, GSK-3 is a target in several diseases, and this compound serves as a valuable tool for studying its function.[5] A key area of investigation for this compound is its ability to modulate the phosphorylation of tau protein, which is implicated in neurodegenerative diseases like Alzheimer's.[2][5]
Solubility Data
The solubility of this compound has been determined in various solvents. The following table summarizes the quantitative solubility data. It is important to note that for DMSO, using a fresh, non-hygroscopic solvent is recommended as moisture can negatively impact solubility.[3][4] For preparing solutions in aqueous media for cell culture, a concentrated stock solution in DMSO is typically prepared first and then diluted to the final working concentration.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 mg/mL[3] | 276.41 mM[3] | Ultrasonic treatment may be needed.[3] Use of newly opened DMSO is recommended.[3] |
| 72 mg/mL[4] | 199.01 mM[4] | ||
| 20 mg/mL[1] | ~55.28 mM | Solution is clear.[1] | |
| Ethanol | 18 mg/mL[4] | ~49.75 mM | |
| Water | Insoluble[4] | N/A | |
| Formulations for in vivo use | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 6.91 mM | Clear solution.[3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 6.91 mM | Clear solution.[3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 6.91 mM | Clear solution.[3] |
Experimental Protocols
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 361.78 g/mol )
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Pipettes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.62 mg of this compound.
-
Adding Solvent: Add the calculated volume of fresh DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO.
-
Dissolution:
-
Vortex the solution thoroughly for several minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.[3] Gentle warming can also be applied if necessary.
-
-
Storage: Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3][4] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6-12 months).[3][4]
This protocol outlines the steps to dilute the DMSO stock solution to a final working concentration in cell culture media for in vitro experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile pipette tips and tubes
Procedure:
-
Thawing the Stock: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in sterile DMSO or cell culture medium.
-
Final Dilution:
-
Pipette the required volume of the DMSO stock solution directly into the pre-warmed cell culture medium. To minimize the risk of precipitation and cellular toxicity, ensure the final concentration of DMSO in the media is low, typically ≤ 0.5%.
-
For example, to prepare 10 mL of media with a final this compound concentration of 10 µM, add 10 µL of the 10 mM stock solution to 9.99 mL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
-
Mixing: Immediately after adding the compound, mix the medium thoroughly by gentle inversion or pipetting to ensure a homogenous solution.
-
Application: Use the freshly prepared medium containing this compound to treat your cells as required by your experimental design. A vehicle control (media with the same final concentration of DMSO) should always be included in your experiments.
Visualizations
Caption: Simplified Wnt/β-catenin signaling pathway showing inhibition of the GSK-3 component of the destruction complex by this compound.
Caption: Workflow for preparing this compound stock and working solutions for cell culture experiments.
References
- 1. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Discovery of a highly selective glycogen synthase kinase-3 inhibitor (this compound) that modulates tau phosphorylation in brain: Translation for PET neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for PF-04802367 in SH-SY5Y Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PF-04802367, a highly selective Glycogen Synthase Kinase-3 (GSK-3) inhibitor, in the human neuroblastoma cell line SH-SY5Y. This document outlines detailed protocols for cell culture, differentiation, and subsequent treatment with this compound, along with methods for assessing its biological effects.
Introduction to this compound
This compound is a potent and highly selective inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β.[1][2] It has been identified as a valuable tool for studying the role of GSK-3 in various cellular processes, particularly in the context of neurodegenerative diseases where GSK-3 is implicated in tau protein hyperphosphorylation.[3][4][5] Its favorable pharmacokinetic properties also make it a candidate for development as a PET neuroimaging agent for GSK-3 in the central nervous system.[3]
SH-SY5Y Cells as a Neuronal Model
The SH-SY5Y cell line, derived from a human neuroblastoma, is a widely used in vitro model in neuroscience research.[6][7] These cells possess neuroblast-like characteristics and can be differentiated into a more mature neuron-like phenotype, expressing various neuronal markers.[6][8] This makes them a suitable system for investigating the effects of compounds like this compound on neuronal pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available literature.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (GSK-3β) | 2.1 nM | Recombinant human GSK-3β enzyme assay | [2][9] |
| IC50 (GSK-3β) | 1.1 nM | ADP-Glo assay | [2][9] |
| IC50 (GSK-3α) | 10.0 nM | Mobility shift assay | [1][2] |
| IC50 (GSK-3β) | 9.0 nM | Mobility shift assay | [1][2] |
| IC50 (Tau Phosphorylation) | 466 nM | Stable inducible CHO cell line over-expressing GSK-3β and tau | [2][10] |
| Cell Viability (IC50) | 117 µM | THLE cytotoxicity assay | [2] |
Experimental Protocols
SH-SY5Y Cell Culture
A reliable protocol for maintaining SH-SY5Y cells is crucial for reproducible experimental outcomes.
Materials:
-
SH-SY5Y cells (e.g., ATCC® CRL-2266™)
-
Growth Medium: 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-12 Nutrient Mix[6]
-
Supplements: 10% Fetal Bovine Serum (FBS), 1% MEM Non-Essential Amino Acids Solution, 1% Penicillin-Streptomycin[6]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed growth medium and centrifuge at 1000 rpm for 5 minutes.
-
Seeding: Resuspend the cell pellet in fresh growth medium and seed into a culture flask at a density of 3 × 10³ to 1 × 10⁵ cells/cm².[7]
-
Maintenance: Culture cells at 37°C in a humidified incubator with 5% CO2. Change the growth medium every 2-3 days.[6]
-
Passaging: When cells reach 80% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize trypsin with growth medium, centrifuge, and resuspend the cells for replating at a 1:2 to 1:3 ratio.[11]
Differentiation of SH-SY5Y Cells into a Neuronal Phenotype
Differentiation enhances the neuronal characteristics of SH-SY5Y cells, making them a more relevant model for studying neuroactive compounds.
Materials:
-
SH-SY5Y cells cultured as described above
-
Basal Differentiation Medium: Growth medium with reduced FBS (e.g., 1%)
-
Retinoic Acid (RA), 10 µM final concentration[6]
-
Brain-Derived Neurotrophic Factor (BDNF), 50 ng/mL final concentration[6]
Procedure:
-
Initiation: Seed SH-SY5Y cells in the desired culture plates. When the cells reach 40-50% confluency, replace the growth medium with basal differentiation medium containing 10 µM RA and 50 ng/mL BDNF.[6]
-
Incubation: Incubate the cells at 37°C and 5% CO2.
-
Medium Change: On day 4, replace the old differentiation medium with fresh basal differentiation medium containing RA and BDNF.[6]
-
Maturation: Continue to incubate the cells until day 7. The differentiated cells should exhibit well-developed neurites and express neuronal markers.[6]
Treatment of Differentiated SH-SY5Y Cells with this compound
This protocol describes the application of this compound to differentiated SH-SY5Y cells to assess its impact on GSK-3 signaling.
Materials:
-
Differentiated SH-SY5Y cells (from Protocol 2)
-
This compound stock solution (dissolved in DMSO)[9]
-
Cell culture medium
Procedure:
-
Preparation of Working Solutions: Prepare a series of dilutions of this compound in cell culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level that affects cell viability (typically <0.1%).
-
Treatment: Aspirate the medium from the differentiated SH-SY5Y cells and add the prepared this compound working solutions. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired period. The optimal incubation time should be determined empirically but can range from a few hours to 24 hours or longer, depending on the endpoint being measured.
-
Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as:
-
Western Blotting: To assess the phosphorylation status of GSK-3 substrates like tau (e.g., using AT8 and PHF-13 antibodies) and β-catenin.[1]
-
Immunocytochemistry: To visualize the localization of proteins of interest.
-
Cell Viability Assays (e.g., MTT, LDH): To determine the cytotoxic effects of the compound at different concentrations.
-
Visualizations
Caption: Workflow for studying this compound effects in SH-SY5Y cells.
Caption: Inhibition of GSK-3 by this compound prevents downstream phosphorylation.
References
- 1. Discovery of a highly selective glycogen synthase kinase-3 inhibitor (this compound) that modulates tau phosphorylation in brain: Translation for PET neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Highly Selective Glycogen Synthase Kinase-3 Inhibitor (this compound) That Modulates Tau Phosphorylation in the Brain: Translation for PET Neuroimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accegen.com [accegen.com]
- 8. SH-SY5Y culturing [protocols.io]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound (PF-367) | GSK-3 inhibitor | Probechem Biochemicals [probechem.com]
- 11. SH-SY5Y Cell Culture & Gene Editing Tips | Ubigene [ubigene.us]
Application Notes and Protocols for In Vivo Administration of PF-04802367 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04802367, also known as PF-367, is a highly potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2][3] GSK-3 is a critical enzyme implicated in a variety of cellular processes, and its dysregulation has been linked to several diseases, including neurodegenerative disorders like Alzheimer's disease, cancer, and diabetes.[4][5][6] this compound acts as an ATP-competitive inhibitor, binding to the ATP site of both GSK-3α and GSK-3β isoforms.[2][3] Its primary mechanism of action in the context of neurodegenerative disease models is the modulation of tau protein phosphorylation.[2][4][5] In vivo studies have demonstrated its ability to cross the blood-brain barrier and reduce tau hyperphosphorylation in rodent models.[2][4]
These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, based on available preclinical data. The included information is intended to guide researchers in designing and executing studies to evaluate the efficacy and pharmacodynamics of this compound.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Assay Type | Reference |
| GSK-3β IC50 | 2.1 nM | Recombinant human GSK-3β enzyme assay | [1][2][3] |
| GSK-3β IC50 | 1.1 nM | ADP-Glo assay | [1][2][3] |
| GSK-3α IC50 | 10.0 nM | Mobility shift assay | [2][3] |
| GSK-3β IC50 | 9.0 nM | Mobility shift assay | [2][3] |
| Kinase Selectivity | >450-fold for GSK-3α/β | Against a panel of 240 kinases | [2] |
| Tau Phosphorylation IC50 | 466 nM | CHO cell line over-expressing GSK-3β and tau | [2] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Dose and Route | Time Point | Outcome | Reference |
| Sprague-Dawley Rat | 50 mg/kg, subcutaneous | 1 hour | 76% reduction in brain phospho-Tau levels | [2] |
| Sprague-Dawley Rat | 50 mg/kg, subcutaneous | 1 hour | 92% reduction in muscle phospho-glycogen synthase | [2] |
| Sprague-Dawley Rat | 50 mg/kg, oral | 1 hour | Up to 83% inhibition of brain phospho-Tau | [2] |
| Sprague-Dawley Rat | 50 mg/kg, oral | 7 hours | At least 50% reduction in brain phospho-Tau | [2] |
| Tg4510 Mouse (human tauopathy model) | Not specified | Not specified | Similar modulation of phospho-Tau levels as in rats | [2] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound in Modulating Tau Phosphorylation
Caption: this compound inhibits GSK-3, reducing tau phosphorylation.
General Experimental Workflow for In Vivo Studies
Caption: Workflow for this compound in vivo mouse studies.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Stock Solution Preparation:
-
Working Solution Preparation (for immediate use):
-
For oral or subcutaneous administration, a common vehicle is a mixture of DMSO and corn oil.
-
To prepare a 1 mL working solution, add 50 µL of the 72 mg/mL DMSO stock solution to 950 µL of corn oil.[1] This results in a final concentration of 3.6 mg/mL in a 5% DMSO/corn oil vehicle.
-
Mix the solution thoroughly by vortexing immediately before administration to ensure a uniform suspension. The mixed solution should be used immediately.[1]
-
Note: The final concentration of the working solution should be calculated based on the desired dose (mg/kg) and the average weight of the mice, ensuring a reasonable administration volume (e.g., 10 mL/kg).
-
Protocol 2: Administration of this compound to Mice
Materials:
-
Appropriate mouse strain (e.g., wild-type or a transgenic model of tauopathy like Tg4510)[2]
-
Prepared this compound formulation
-
Vehicle control (e.g., 5% DMSO in corn oil)
-
Gavage needles (for oral administration) or insulin syringes (for subcutaneous administration)
-
Animal scale
Procedure:
-
Animal Handling and Dosing:
-
All animal procedures should be performed in accordance with institutional guidelines and approved protocols.
-
Weigh each mouse immediately before dosing to calculate the precise volume of the formulation to be administered.
-
For oral administration, gently restrain the mouse and administer the formulation using a gavage needle.
-
For subcutaneous administration, lift the skin on the back of the neck and inject the formulation into the subcutaneous space.
-
Administer the vehicle control to the control group in the same manner and volume.
-
-
Post-administration Monitoring:
-
Monitor the animals for any adverse effects following administration.
-
House the animals under standard conditions with free access to food and water.
-
Protocol 3: Pharmacodynamic Assessment of Tau Phosphorylation
Materials:
-
Euthanasia supplies (e.g., CO2 chamber, isoflurane)
-
Dissection tools
-
Phosphate-buffered saline (PBS)
-
Protein extraction buffers with phosphatase and protease inhibitors
-
Tissue homogenizer
-
Reagents and equipment for Western blotting or ELISA
-
Antibodies against total tau and phosphorylated tau (e.g., AT8, PHF-13)[2]
Procedure:
-
Tissue Collection:
-
At the desired time point post-administration (e.g., 1, 2, or 7 hours), euthanize the mice.[2]
-
Immediately dissect the brain and other tissues of interest (e.g., skeletal muscle).
-
Rinse the tissues in ice-cold PBS.
-
Snap-freeze the tissues in liquid nitrogen and store at -80°C until further analysis.
-
-
Protein Extraction:
-
Homogenize the frozen tissue samples in an appropriate protein extraction buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
Quantification of Phosphorylated Tau:
-
Determine the total protein concentration of each lysate.
-
Analyze the levels of phosphorylated tau and total tau using Western blotting or ELISA.
-
Normalize the phosphorylated tau signal to the total tau signal to determine the specific reduction in tau phosphorylation.
-
Disclaimer: These protocols are intended as a guide and may require optimization based on the specific experimental design, mouse model, and laboratory conditions. All work with animals should be conducted under ethically approved protocols.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of a highly selective glycogen synthase kinase-3 inhibitor (this compound) that modulates tau phosphorylation in brain: Translation for PET neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Highly Selective Glycogen Synthase Kinase-3 Inhibitor (this compound) That Modulates Tau Phosphorylation in the Brain: Translation for PET Neuroimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for PF-04802367 in Tau Phosphorylation Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effective concentrations and experimental protocols for utilizing PF-04802367, a potent and highly selective Glycogen Synthase Kinase-3 (GSK-3) inhibitor, in studies focused on the modulation of tau protein phosphorylation.
Introduction
This compound (also known as PF-367) is a small molecule inhibitor that demonstrates exceptional selectivity for GSK-3, a key kinase implicated in the hyperphosphorylation of tau protein, a pathological hallmark of Alzheimer's disease and other tauopathies.[1][2][3][4][5] Understanding the effective concentration and appropriate experimental methodologies is crucial for researchers investigating the therapeutic potential of GSK-3 inhibition in neurodegenerative diseases.
Data Presentation: Effective Concentrations of this compound
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound in various experimental systems.
Table 1: In Vitro Enzymatic and Cellular Inhibition
| Assay Type | Target/System | IC50 Value | Reference |
| Recombinant Human GSK-3β Enzyme Assay | GSK-3β | 2.1 nM | [1][6][7][8] |
| ADP-Glo Assay | GSK-3 | 1.1 nM | [1][6][7][8] |
| Mobility Shift Assay | GSK-3α | 10.0 nM | [1][6] |
| Mobility Shift Assay | GSK-3β | 9.0 nM | [1][6] |
| Stable Inducible CHO Cell Line | Tau Phosphorylation | 466 nM | [1][6][9] |
Table 2: In Vivo Efficacy in Rodent Models
| Animal Model | Administration Route | Dose | Effect on Tau Phosphorylation (pTau) | Brain Exposure (Free Drug) | Reference |
| Rat | Subcutaneous (Single Dose) | 50 mg/kg | 76% reduction after 1 hour | ~5 µM | [1] |
| Rat | Oral | Not Specified | Up to 83% inhibition after 1 hour | 8 µM at 2 hours | [1] |
| Rat | Subcutaneous (Dose-Response) | 1, 3.2, 10, 32, 50 mg/kg | Dose-dependent inhibition | Not Specified | [6] |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound in inhibiting tau phosphorylation through the GSK-3 signaling pathway.
Caption: Mechanism of this compound in inhibiting tau phosphorylation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in their study design.
In Vitro GSK-3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available assays used to determine the IC50 of inhibitors against GSK-3.
Objective: To quantify the enzymatic activity of GSK-3 in the presence of varying concentrations of this compound.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 384-well plate, add the GSK-3β enzyme, the substrate peptide, and the diluted this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Tau Phosphorylation Assay
This protocol describes a method to assess the effect of this compound on tau phosphorylation in a cellular context.
Objective: To determine the IC50 of this compound for the inhibition of tau phosphorylation in a stable cell line overexpressing GSK-3β and tau.
Materials:
-
Chinese Hamster Ovary (CHO) cell line stably co-expressing inducible GSK-3β and human tau protein.[1]
-
Cell culture medium and supplements
-
Inducing agent (e.g., doxycycline)
-
This compound
-
Lysis buffer
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-phospho-Tau (e.g., AT8, PHF-13), anti-total-Tau, anti-GSK-3β, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Seed the CHO cells in multi-well plates and allow them to adhere.
-
Induce the expression of GSK-3β and tau by adding the inducing agent to the culture medium.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates using the BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-tau, total tau, and loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-tau signal to the total tau and loading control signals.
-
Calculate the IC50 value by plotting the percentage of inhibition of tau phosphorylation against the logarithm of the this compound concentration.
In Vivo Assessment of Tau Phosphorylation in Rodents
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.
Objective: To measure the reduction in brain tau phosphorylation in rats following administration of this compound.
Materials:
-
Sprague-Dawley rats
-
This compound
-
Vehicle for drug formulation (e.g., as described in formulation protocols for oral or subcutaneous administration)
-
Anesthesia
-
Tissue homogenization buffer with phosphatase and protease inhibitors
-
Centrifuge
-
Western blotting materials as described in the cellular assay protocol.
Procedure:
-
Administer this compound to rats via the desired route (e.g., subcutaneous injection or oral gavage) at various doses.
-
At specific time points after administration (e.g., 1, 2, 7 hours), euthanize the animals and rapidly dissect the brain.[1]
-
Homogenize the brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the brain lysates.
-
Perform Western blotting for phospho-tau (e.g., using AT8 and PHF-13 antibodies) and total tau as described in the cellular assay protocol.
-
Quantify the reduction in the phospho-tau/total tau ratio in the treated groups compared to the vehicle-treated control group.
Experimental Workflow
The following diagram provides a visual representation of the general workflow for evaluating this compound.
Caption: General workflow for this compound evaluation.
References
- 1. Discovery of a highly selective glycogen synthase kinase-3 inhibitor (this compound) that modulates tau phosphorylation in brain: Translation for PET neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Highly Selective Glycogen Synthase Kinase-3 Inhibitor (this compound) That Modulates Tau Phosphorylation in the Brain: Translation for PET Neuroimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Highly Selective Glycogen Synthase Kinase‐3 Inhibitor (PF‐04802367) That Modulates Tau Phosphorylation in the Brain: Translation for PET Neuroimaging (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. This compound (PF-367) | GSK-3 inhibitor | Probechem Biochemicals [probechem.com]
Application Notes and Protocols: PF-04802367 Stock Solution Preparation and Storage
Introduction
PF-04802367 is a potent and highly selective inhibitor of glycogen synthase kinase-3 (GSK-3), with IC50 values of 10.0 nM and 9.0 nM for the GSK-3α and GSK-3β isoforms, respectively[1]. Due to its role in various cellular processes, GSK-3 is a significant target in drug discovery for neurological disorders, diabetes, and oncology. Accurate and reproducible in vitro and in vivo studies rely on the correct preparation and storage of this compound stock solutions. These application notes provide detailed protocols for the solubilization and storage of this compound to ensure its stability and efficacy for research applications.
Data Presentation
The following tables summarize the solubility and storage recommendations for this compound.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 20 mg/mL | Clear solution. |
| DMSO | 72 mg/mL (199.01 mM) | Use of fresh, anhydrous DMSO is recommended as it is hygroscopic and absorbed moisture can reduce solubility[2]. |
| DMSO | 100 mg/mL (276.41 mM) | Ultrasonic assistance may be required. Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO[1][3]. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.91 mM) | Clear solution[1]. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.91 mM) | Clear solution[1]. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.91 mM) | Clear solution[1]. |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability Period |
| Solid Powder | -20°C | 3 years[2][3]. |
| Solid Powder | 4°C | 2 years[3]. |
| In Solvent | -80°C | 6 months to 1 year[1][2][4]. |
| In Solvent | -20°C | 1 month to 6 months[1][2][4]. |
Experimental Protocols
Protocol 1: Preparation of High-Concentration DMSO Stock Solution
This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution in aqueous buffers or cell culture media.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Calibrated pipettes
Procedure:
-
Equilibration: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO).
-
Dissolution: Vortex the solution thoroughly to dissolve the compound. If precipitation occurs or dissolution is slow, sonication in a water bath can be used to aid dissolution[1].
-
Aliquotting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month)[1][2].
Protocol 2: Preparation of an In Vivo Formulation with PEG300 and Tween-80
This protocol describes the preparation of a vehicle formulation suitable for in vivo studies.
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline solution
-
Sterile tubes
-
Calibrated pipettes
Procedure:
-
Solvent Mixture Preparation: In a sterile tube, add the solvents in the following order, mixing thoroughly after each addition:
-
400 µL of PEG300
-
100 µL of the 25 mg/mL this compound DMSO stock solution. Mix until uniform.
-
50 µL of Tween-80. Mix until uniform.
-
-
Final Formulation: Add 450 µL of saline to the mixture to bring the total volume to 1 mL. This results in a final concentration of 2.5 mg/mL[1].
-
Use: The resulting clear solution should be used immediately for optimal results.
Visualizations
References
Western blot protocol for p-tau after PF-04802367 treatment
Application Note & Protocol:
Topic: Quantitative Western Blot Analysis of Tau Phosphorylation Following PF-04802367 Treatment in a Cellular Model.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tau is a microtubule-associated protein that plays a crucial role in neuronal stability. In several neurodegenerative disorders, collectively known as tauopathies (including Alzheimer's disease), tau becomes hyperphosphorylated, leading to its aggregation into neurofibrillary tangles and subsequent neuronal dysfunction. One of the key enzymes responsible for this pathological phosphorylation is Glycogen Synthase Kinase-3 (GSK-3).[1][2][3]
This compound is a potent and highly selective, ATP-competitive inhibitor of both GSK-3 isoforms (GSK-3α and GSK-3β).[1][4][5] It has been shown to effectively modulate and reduce the phosphorylation of tau in both in vitro and in vivo models.[1][2][3][4][6] This makes this compound a valuable research tool for studying the GSK-3 signaling pathway and a potential therapeutic candidate for tauopathies.
This document provides a detailed protocol for treating a relevant cell line with this compound and subsequently quantifying changes in tau phosphorylation at specific epitopes using Western blot analysis.
Principle of the Assay & Signaling Pathway
The Western blot protocol described herein enables the detection and quantification of phosphorylated tau (p-tau). The workflow involves treating cultured cells with this compound to inhibit GSK-3 activity. Following treatment, total protein is extracted, and the proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7] The separated proteins are then transferred to a membrane and probed with specific primary antibodies targeting a phosphorylated tau epitope (e.g., AT180, CP13) and total tau.[8][9] The signal from a horseradish peroxidase (HRP)-conjugated secondary antibody is detected via chemiluminescence, and the band intensities are quantified. Normalizing the p-tau signal to the total tau signal allows for an accurate assessment of the change in tau phosphorylation.
Hypothesized Signaling Pathway
The following diagram illustrates the mechanism of action for this compound in the context of tau phosphorylation. GSK-3 directly phosphorylates tau protein. This compound acts as a selective inhibitor of GSK-3, thereby blocking this phosphorylation event.
Experimental Protocols
This section provides a comprehensive, step-by-step methodology for the experiment.
Cell Culture and Treatment
This protocol uses the SH-SY5Y human neuroblastoma cell line, a common model for neurodegenerative disease research.[10][11]
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[12] Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Passage cells when they reach 80-90% confluency.[13] Seed cells into 6-well plates at a density that will allow them to reach ~70% confluency on the day of treatment.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[5] Store at -20°C or -80°C.[4]
-
Treatment: On the day of the experiment, dilute the this compound stock solution in a complete culture medium to the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM).
-
Vehicle Control: The "0 nM" condition should contain the same final concentration of DMSO as the highest this compound concentration to control for solvent effects.
-
-
Incubation: Remove the old medium from the cells and replace it with the treatment-containing medium. Incubate for the desired time period (e.g., 24 hours).
Lysate Preparation and Protein Quantification
Note: Perform all steps on ice with pre-chilled buffers to minimize proteolysis and dephosphorylation.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA Lysis Buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.[14]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[14]
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
-
Protein Quantification (BCA Assay):
-
Prepare a set of protein standards using Bovine Serum Albumin (BSA) (e.g., 0 to 2 mg/mL).[15]
-
Prepare the BCA working reagent by mixing Reagent A and Reagent B at a 50:1 ratio.[16]
-
In a 96-well plate, add 10 µL of each standard and unknown sample in duplicate.[16]
-
Measure the absorbance at 562 nm using a microplate reader.[16][17]
-
Calculate the protein concentration of the samples by comparing their absorbance to the standard curve.
-
SDS-PAGE and Western Blot
-
Sample Preparation:
-
Gel Electrophoresis:
-
Protein Transfer:
-
Immunoblotting:
-
Blocking: Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent for phospho-protein detection as it contains phosphoproteins that can increase background.[18]
-
Primary Antibody Incubation: Dilute the primary antibodies in 5% BSA/TBST according to the manufacturer's recommendations. Incubate the membrane overnight at 4°C with gentle agitation.
-
Recommended Antibodies:
-
Phospho-Tau: Rabbit anti-p-Tau (e.g., AT180/Thr231 or CP13/Ser202)
-
Total Tau: Mouse anti-Total Tau (e.g., Tau-5)
-
Loading Control: Mouse anti-GAPDH or β-Actin
-
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-rabbit and anti-mouse secondary antibodies (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Prepare an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Use image analysis software (e.g., ImageJ) to perform densitometry on the bands corresponding to p-Tau and Total Tau.
-
Calculate the ratio of p-Tau to Total Tau for each sample to normalize for any variations in protein loading.
-
Experimental Workflow Diagram
The diagram below provides a visual overview of the entire experimental process.
References
- 1. Discovery of a highly selective glycogen synthase kinase-3 inhibitor (this compound) that modulates tau phosphorylation in brain: Translation for PET neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Highly Selective Glycogen Synthase Kinase‐3 Inhibitor (PF‐04802367) That Modulates Tau Phosphorylation in the Brain: Translation for PET Neuroimaging (Journal Article) | OSTI.GOV [osti.gov]
- 3. Discovery of a Highly Selective Glycogen Synthase Kinase-3 Inhibitor (this compound) That Modulates Tau Phosphorylation in the Brain: Translation for PET Neuroimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. neobiotechnologies.com [neobiotechnologies.com]
- 8. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]
- 10. SH-SY5Y Cell Culture & Gene Editing Tips | Ubigene [ubigene.us]
- 11. accegen.com [accegen.com]
- 12. SH-SY5Y culturing [protocols.io]
- 13. cyagen.com [cyagen.com]
- 14. biorbyt.com [biorbyt.com]
- 15. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 16. qb3.berkeley.edu [qb3.berkeley.edu]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 19. SDS Page and Western Blot: Loading and Running the Gel | Bio-Techne [bio-techne.com]
- 20. pubcompare.ai [pubcompare.ai]
- 21. home.sandiego.edu [home.sandiego.edu]
Application Notes and Protocols for Utilizing PF-04802367 in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04802367 is a potent and highly selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2][3][4] With impressive IC50 values in the low nanomolar range, this compound serves as a critical tool for studying the physiological and pathological roles of GSK-3. GSK-3 is a key regulator in a multitude of cellular processes, including metabolism, neurodevelopment, and apoptosis. Its dysregulation has been implicated in various diseases such as Alzheimer's disease, type II diabetes, and certain cancers. These application notes provide detailed protocols for employing this compound in common kinase activity assays to assess its inhibitory effects on GSK-3.
Data Presentation
The inhibitory potency of this compound against GSK-3α and GSK-3β has been determined using various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | Assay Type | IC50 (nM) |
| GSK-3β | Recombinant Human Enzyme Assay | 2.1[1][2][4] |
| GSK-3β | ADP-Glo Assay | 1.1[1][2][4] |
| GSK-3β | Mobility Shift Assay | 9.0[1][2] |
| GSK-3α | Mobility Shift Assay | 10.0[1][2] |
| Tau Phosphorylation (in CHO cells) | Cellular Assay | 466[1][2] |
Signaling Pathway
GSK-3 is a constitutively active kinase that is regulated by inhibitory phosphorylation through various signaling pathways, most notably the PI3K/Akt pathway. Upon activation by growth factors, Akt phosphorylates GSK-3β at Serine 9, leading to its inactivation. This compound acts as an ATP-competitive inhibitor, directly targeting the kinase domain of GSK-3 and preventing the phosphorylation of its substrates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a highly selective glycogen synthase kinase-3 inhibitor (this compound) that modulates tau phosphorylation in brain: Translation for PET neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. selleckchem.com [selleckchem.com]
Application Notes and Protocols for [11C]PF-04802367 PET Imaging in Rodents
Audience: Researchers, scientists, and drug development professionals.
Introduction:
[11C]PF-04802367, also known as PF-367, is a potent and highly selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2][3][4][5] The carbon-11 labeled isotopologue, [11C]this compound, has been developed as a positron emission tomography (PET) tracer for in vivo imaging of GSK-3.[1][3] GSK-3 is a key enzyme implicated in the pathophysiology of several diseases, including Alzheimer's disease, mood disorders, and some cancers.[1][3] PET imaging with [11C]this compound allows for the non-invasive quantification and monitoring of GSK-3 levels and target engagement of GSK-3 therapeutics in preclinical rodent models.[1] This document provides a detailed protocol for conducting [11C]this compound PET imaging studies in rodents.
Experimental Protocols
Radiotracer Synthesis and Quality Control
The synthesis of [11C]this compound is typically achieved through the reaction of the corresponding phenolic precursor with [11C]CH3I in the presence of a base.
-
Radiochemical Yield: Approximately 5% (uncorrected, relative to [11C]CO2).[1]
-
Specific Activity: Greater than 2 Ci/µmol.[1]
-
Purity: Chemical purity should be >95% and radiochemical purity >99% as determined by HPLC.
-
Formulation: The final product should be formulated in a biocompatible solution, such as saline with a small percentage of ethanol, suitable for intravenous injection.
Animal Preparation
Appropriate animal handling and preparation are crucial for obtaining high-quality and reproducible PET imaging data.
-
Animal Models: Sprague-Dawley rats or various mouse strains (e.g., tumor-bearing xenograft models) can be used.[1][6]
-
Acclimatization: Animals should be acclimatized to the facility for at least one week prior to imaging.
-
Fasting: To reduce variability in radiotracer uptake, animals should be fasted for 4-6 hours before the scan, with free access to water.
-
Anesthesia: Anesthesia is required to prevent motion artifacts during the scan. Isoflurane (1-2% in oxygen) is a common choice for rodent PET imaging.[7] The animal's vital signs (respiration, temperature) should be monitored throughout the procedure.
-
Catheterization: For accurate radiotracer administration and potential blood sampling, a catheter should be placed in the lateral tail vein.
PET Imaging Protocol
The following protocol outlines the steps for [11C]this compound PET imaging in rodents.
-
Radiotracer Administration:
-
The radiotracer is administered as a bolus injection via the tail vein catheter.
-
The injection volume should be kept low (e.g., < 200 µL for mice, < 500 µL for rats) to avoid physiological disturbances.
-
The injected dose will depend on the scanner sensitivity and the specific activity of the radiotracer, but is typically in the range of 3.7-7.4 MBq (100-200 µCi) for mice and 18.5-37 MBq (500-1000 µCi) for rats.
-
-
PET Data Acquisition:
-
Position the anesthetized animal in the PET scanner. A head-holder can be used to minimize motion.[7]
-
A transmission scan (using a CT or a radioactive source) should be performed prior to the emission scan for attenuation correction.[7]
-
The emission scan should begin immediately after the radiotracer injection.
-
Dynamic scanning for 60 minutes is recommended to capture the tracer kinetics.[6][7] Longer scan times may be necessary depending on the research question.
-
The scan data should be acquired in list mode to allow for flexible framing during reconstruction.
-
-
Blocking Studies (for specificity assessment):
-
To confirm the specificity of [11C]this compound binding to GSK-3, blocking studies can be performed.
-
A saturating dose of non-radiolabeled this compound (e.g., 1-3 mg/kg) is administered prior to the injection of the radiotracer.[8]
-
A reduction in the PET signal in the blocked scan compared to the baseline scan indicates specific binding.
-
Data Analysis
-
Image Reconstruction: The acquired PET data should be corrected for attenuation, scatter, and radioactive decay.[7] Reconstruction is typically performed using an iterative algorithm such as 3D maximum a priori (3D MAP).[7]
-
Region of Interest (ROI) Analysis:
-
ROIs are drawn on the reconstructed PET images, often with the aid of an anatomical reference (e.g., co-registered CT or MRI scan, or a standard rodent brain atlas).
-
Time-activity curves (TACs) are generated by plotting the radioactivity concentration in each ROI over time.
-
-
Quantification:
-
Standardized Uptake Value (SUV): A semi-quantitative measure of radiotracer uptake, calculated as:
-
SUV = [Radioactivity concentration in ROI (MBq/mL)] / [Injected dose (MBq) / Animal weight (g)]
-
-
Kinetic Modeling: For more detailed quantitative analysis, kinetic models can be applied to the TACs. This often requires a metabolite-corrected arterial plasma input function.[9]
-
Tissue Ratios: In the absence of an arterial input function, ratios of uptake in a target region to a reference region (if a suitable one exists) can be calculated. However, for [11C]this compound, a true reference region devoid of GSK-3 is not established.
-
Data Presentation
Table 1: Summary of [11C]this compound Properties and In Vivo Behavior
| Parameter | Value | Reference |
| Target | Glycogen Synthase Kinase-3 (GSK-3) | [1] |
| IC50 (GSK-3β) | 2.1 nM (enzyme assay), 1.1 nM (ADP-Glo assay) | [2][4] |
| Radiochemical Yield | ~5% (uncorrected) | [1] |
| Specific Activity | >2 Ci/µmol | [1] |
| In Vivo Stability (Mice) | Rapid metabolism observed | [6] |
| Intact Tracer in Plasma (40 min p.i.) | 32.6% | [6] |
| Intact Tracer in Tumor (40 min p.i.) | 7.5% | [6] |
Table 2: Representative [11C]this compound Rodent PET Imaging Protocol Parameters
| Parameter | Mouse | Rat |
| Anesthesia | 1-2% Isoflurane in O2 | 1-2% Isoflurane in O2 |
| Injection Route | Intravenous (tail vein) | Intravenous (tail vein) |
| Injected Dose | 3.7 - 7.4 MBq (100 - 200 µCi) | 18.5 - 37 MBq (500 - 1000 µCi) |
| Injection Volume | < 200 µL | < 500 µL |
| Scan Type | Dynamic | Dynamic |
| Scan Duration | 60 minutes | 60 minutes |
| Data Analysis | ROI-based SUV, TAC analysis | ROI-based SUV, TAC analysis |
Visualizations
Caption: Experimental workflow for [11C]this compound PET imaging in rodents.
Caption: Signaling pathway and detection principle of [11C]this compound PET.
References
- 1. Discovery of a highly selective glycogen synthase kinase-3 inhibitor (this compound) that modulates tau phosphorylation in brain: Translation for PET neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Highly Selective Glycogen Synthase Kinase-3 Inhibitor (this compound) That Modulates Tau Phosphorylation in the Brain: Translation for PET Neuroimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. PET imaging of glycogen synthase kinase-3 in pancreatic cancer xenograft mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of [11C]PyrATP-1, a novel radiotracer for PET imaging of glycogen synthase kinase-3β (GSK-3β) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for PF-04802367 in In Vitro GSK-3 Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04802367, also known as PF-367, is a highly potent and selective, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2][3] With exceptional selectivity for GSK-3α and GSK-3β isoforms, this small molecule is a valuable tool for investigating the physiological and pathological roles of GSK-3 in various cellular processes. GSK-3 is a key regulator in numerous signaling pathways, including those involved in metabolism, neurodevelopment, and cell fate.[4][5][6] Dysregulation of GSK-3 activity has been implicated in a range of diseases, including Alzheimer's disease, type II diabetes, and some cancers.[1][7][8]
These application notes provide detailed protocols for utilizing this compound in common in vitro assays to study GSK-3 inhibition, including biochemical assays with recombinant enzyme and cell-based assays to assess the downstream effects on protein phosphorylation.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against GSK-3
| Assay Type | GSK-3 Isoform | IC₅₀ (nM) | Reference |
| Recombinant Human Enzyme Assay | GSK-3β | 2.1 | [2][3] |
| ADP-Glo™ Kinase Assay | GSK-3β | 1.1 | [2][3] |
| Mobility Shift Assay | GSK-3α | 10.0 | [2] |
| Mobility Shift Assay | GSK-3β | 9.0 | [2] |
Table 2: Cellular Activity of this compound
| Cell Line | Target | Assay | IC₅₀ (nM) | Reference |
| CHO (over-expressing GSK-3β and tau) | Tau Phosphorylation | Cellular Assay | 466 | [1][9] |
Table 3: Kinase Selectivity of this compound
| Kinase | Selectivity Fold over GSK-3α/β | Reference |
| CDK2 | >1000 | [1] |
| Pan-kinase Panel (240 kinases) | >450 (for all tested kinases) | [1] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the GSK-3 signaling pathway and a general experimental workflow for in vitro GSK-3 inhibition studies.
References
- 1. researchgate.net [researchgate.net]
- 2. promega.com [promega.com]
- 3. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. GSK3 Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
PF-04802367 precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with PF-04802367. The information provided is intended to help overcome common challenges related to its precipitation in aqueous solutions during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues you might encounter with this compound precipitation.
Question: My this compound precipitated out of solution after I diluted my DMSO stock in an aqueous buffer. What should I do?
Answer:
Precipitation of this compound upon dilution in aqueous solutions is a common issue due to its low water solubility.[1] Here are a few steps you can take to resolve this:
-
Sonication/Heating: Gently warm the solution and/or use a sonicator to aid in redissolving the compound.[2] Be cautious with temperature to avoid degradation.
-
Review Your Final Concentration: The final concentration of this compound in your aqueous solution might be too high. Try lowering the final concentration.
-
Increase Co-solvent Percentage: The percentage of DMSO or other organic co-solvents in your final solution may be too low. While it is important to minimize co-solvent concentration to avoid off-target effects, a slightly higher percentage might be necessary to maintain solubility.
-
Use a Different Formulation: For in vivo or specific in vitro experiments, consider using a formulation with excipients that improve solubility, such as PEG300, Tween-80, or cyclodextrins.[2]
Question: I observe precipitation in my this compound stock solution stored at -20°C. Is it still usable?
Answer:
If you observe precipitation in your DMSO stock solution upon freezing, it can often be redissolved.
-
Thawing and Vortexing: Thaw the stock solution at room temperature and vortex thoroughly to ensure it is fully redissolved before use.
-
Gentle Warming: If vortexing is insufficient, gentle warming can be applied.
-
Fresh DMSO: Moisture can be absorbed by DMSO over time, which can reduce the solubility of the compound.[1] Using fresh, anhydrous DMSO for preparing stock solutions is recommended.[1]
To avoid repeated freeze-thaw cycles which can contribute to precipitation, it is recommended to aliquot stock solutions into smaller, single-use volumes.[1]
Frequently Asked Questions (FAQs)
What is the recommended solvent for making a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][3][4][5] It is highly soluble in DMSO, with concentrations of up to 100 mg/mL being reported.[5]
What is the solubility of this compound in aqueous solutions?
This compound is practically insoluble in water.[1] Therefore, for most biological experiments, it is necessary to first dissolve it in an organic solvent like DMSO and then dilute it into the aqueous experimental medium.
Are there any recommended formulations to improve the aqueous solubility of this compound for in vivo studies?
Yes, several formulations have been described to improve the solubility and delivery of this compound for in vivo experiments. These typically involve a combination of solvents and excipients. Common formulations include:
-
A mixture of DMSO, PEG300, Tween-80, and saline.[2]
-
A solution containing DMSO and SBE-β-CD in saline.[2]
-
A combination of DMSO and corn oil for oral administration.[1][2]
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Source |
| DMSO | ≥ 20 mg/mL | [3] |
| DMSO | 72 mg/mL (199.01 mM) | [1] |
| DMSO | 100 mg/mL (with ultrasonic) | [5] |
| Ethanol | 18 mg/mL | [1] |
| Water | Insoluble | [1] |
Table 2: Example Formulations for In Vitro and In Vivo Use
| Formulation Components | Final Concentration of this compound | Application | Source |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.91 mM) | In vivo | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.91 mM) | In vivo | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.91 mM) | In vivo | [2] |
| 5% DMSO, 95% Corn Oil | 3.6 mg/mL (9.95 mM) | In vivo (Injection) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 361.78 g/mol ).[1][2][3] For 1 mL of a 10 mM solution, you will need 3.62 mg.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[2]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][4]
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays
-
Thawing: Thaw a frozen aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Dilution: Directly before use, dilute the stock solution into your pre-warmed cell culture medium or assay buffer to the desired final concentration. It is crucial to add the DMSO stock to the aqueous solution while vortexing to ensure rapid mixing and minimize local concentrations that could lead to precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified signaling pathway showing this compound inhibition of GSK-3β and its effect on Tau phosphorylation.
References
Inconsistent results with PF-04802367 in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the highly selective GSK-3 inhibitor, PF-04802367. Inconsistent results in cell culture can arise from a variety of factors, from basic experimental variables to the specific biological context. This guide is designed to help you identify and resolve common issues to ensure reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2][3] It shows similar inhibitory activity against both GSK-3α and GSK-3β isoforms.[2][4] By binding to the ATP pocket of GSK-3, it prevents the phosphorylation of downstream substrates.
Q2: What are the expected downstream effects of this compound treatment in cell culture?
A2: As a GSK-3 inhibitor, this compound is expected to modulate numerous cellular processes.[3][5] A primary application is the reduction of tau protein phosphorylation at various sites.[6][7][8] Inhibition of GSK-3 can also lead to the activation of the canonical Wnt signaling pathway, resulting in the accumulation and nuclear translocation of β-catenin.[6] Depending on the cell type and context, effects on cell proliferation, apoptosis, and metabolism may also be observed.[9][10][11]
Q3: I am observing lower than expected potency (high IC50 value). What are the potential causes?
A3: Several factors can contribute to an apparent decrease in potency. These include:
-
Sub-optimal compound handling: Ensure the compound is properly dissolved and stored to maintain its activity. This compound is typically dissolved in DMSO.[1]
-
High cell density: As cell density increases, the effectiveness of some drugs can be reduced due to altered cellular signaling and proliferation rates.
-
Assay-dependent variability: IC50 values can differ significantly depending on the assay used (e.g., enzymatic vs. cell-based) and the specific endpoint measured.[2][8]
-
Serum protein binding: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration.
Q4: I am seeing unexpected or off-target effects. Is this common with this compound?
A4: this compound is reported to be highly selective for GSK-3.[6][8] However, like all kinase inhibitors, the potential for off-target effects exists, particularly at higher concentrations.[12] These effects can be cell-type specific. If you suspect off-target effects, it is crucial to perform dose-response experiments and include appropriate controls. Using a structurally different GSK-3 inhibitor can also help to confirm that the observed phenotype is due to GSK-3 inhibition.
Q5: Can different lots of this compound yield different results?
A5: Lot-to-lot variability is a potential issue for any reagent and can lead to inconsistent results.[13][14] It is good practice to qualify a new lot of the inhibitor by comparing its performance to a previous lot in a standardized assay before proceeding with critical experiments.
Troubleshooting Guide
Issue 1: High Variability in Replicate Wells
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stock. Ensure consistent mixing. |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Mix the cell suspension between plating wells to prevent settling. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS. |
| Compound Precipitation | Visually inspect the media after adding the compound for any signs of precipitation. Prepare fresh dilutions from the stock solution for each experiment. Do not exceed the recommended final DMSO concentration (typically <0.5%). |
| Cell Clumping | Gently triturate cells to break up clumps before seeding. If necessary, use a cell strainer. |
Issue 2: Inconsistent IC50 Values Between Experiments
| Possible Cause | Recommended Solution |
| Variation in Cell Density | Standardize the cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment. Perform cell counts to ensure consistency. |
| Differences in Treatment Duration | Use a consistent incubation time for all experiments. The optimal duration may need to be determined empirically for your specific cell line and assay. |
| Lot-to-Lot Reagent Variability | Qualify new lots of this compound, serum, and media. Test new lots against a reference lot to ensure consistent performance. |
| Instability in Culture Media | This compound has reasonable stability in human hepatic microsomes, but its stability in specific cell culture media over long incubation times may vary.[2][8] Consider media changes for long-term experiments. |
Issue 3: Unexpected Cellular Phenotypes
| Possible Cause | Recommended Solution |
| Off-Target Effects | Perform a dose-response curve to ensure you are using the lowest effective concentration. Use a structurally unrelated GSK-3 inhibitor as a control to confirm the phenotype is specific to GSK-3 inhibition. |
| Cell Line Specific Responses | The cellular response to GSK-3 inhibition can be highly context-dependent. Review the literature for known roles of GSK-3 in your specific cell line or biological system. |
| Solvent (DMSO) Toxicity | Run a vehicle control with the same final concentration of DMSO used in your experimental wells. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, as it can alter cellular responses to stimuli. |
Quantitative Data Summary
| Parameter | Value | Assay/Context | Reference |
| IC50 (GSK-3β) | 2.1 nM | Recombinant human GSK-3β enzyme assay | [1][2] |
| IC50 (GSK-3β) | 1.1 nM | ADP-Glo assay | [1][2] |
| IC50 (GSK-3α) | 10.0 nM | Mobility shift assay | [2][4] |
| IC50 (GSK-3β) | 9.0 nM | Mobility shift assay | [2][4] |
| IC50 (Tau Phosphorylation) | 466 nM | Stable inducible CHO cell line | [2][4][8] |
| EC50 (β-catenin translocation) | 6.2 µM | HeLa cells | [2] |
| EC50 (Gene Transcription) | 20.6 µM | U20S cells (TOPFlash assay) | [2] |
| EC50 (Cell Proliferation) | 9.0 µM | HeLa cells (Ki-67 incorporation) | [2] |
| IC50 (Cell Viability) | 117 µM | THLE cytotoxicity assay | [2][6][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a powder. To prepare a high-concentration stock solution, dissolve the compound in fresh, anhydrous DMSO.[1] For example, to make a 10 mM stock solution, dissolve 3.62 mg of this compound (MW: 361.78 g/mol ) in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.[2]
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in cell culture medium. Ensure the final DMSO concentration in the culture wells is consistent across all conditions and does not exceed a non-toxic level (e.g., <0.5%).
Protocol 2: General Cell-Based Assay Workflow
-
Cell Seeding: Plate cells at a predetermined density in a multi-well plate. The optimal seeding density should allow for logarithmic growth throughout the experiment.
-
Adherence/Recovery: Allow cells to adhere and recover for 24 hours before treatment.
-
Treatment: Prepare fresh dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the desired concentrations of the inhibitor or vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration.
-
Endpoint Analysis: Perform the desired downstream analysis, such as a cell viability assay (e.g., MTT, CellTiter-Glo), Western blotting for phosphorylated substrates, or immunofluorescence for protein localization.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of a Highly Selective Glycogen Synthase Kinase-3 Inhibitor (this compound) That Modulates Tau Phosphorylation in the Brain: Translation for PET Neuroimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adl.usm.my [adl.usm.my]
- 7. promocell.com [promocell.com]
- 8. Discovery of a highly selective glycogen synthase kinase-3 inhibitor (this compound) that modulates tau phosphorylation in brain: Translation for PET neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Highly Selective Glycogen Synthase Kinase‐3 Inhibitor (PF‐04802367) That Modulates Tau Phosphorylation in the Brain: Translation for PET Neuroimaging (Journal Article) | OSTI.GOV [osti.gov]
- 10. Cell Density-Dependent Inhibition of Epidermal Growth Factor Receptor Signaling by p38α Mitogen-Activated Protein Kinase via Sprouty2 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (PF-367) | GSK-3 inhibitor | Probechem Biochemicals [probechem.com]
- 12. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]
- 13. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 14. researchgate.net [researchgate.net]
PF-04802367 stability at room temperature and in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and use of PF-04802367.
Frequently Asked Questions (FAQs)
1. What is the recommended long-term storage for this compound?
For long-term stability, this compound should be stored as a solid powder.[1][2][3][4] The recommended storage conditions are detailed in the table below.
2. How should I prepare stock solutions of this compound?
It is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO).[1][2][4] For complete dissolution, ultrasonic treatment may be necessary.[1][4] Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, anhydrous grade of the solvent to ensure maximum solubility.[2]
3. What is the stability of this compound stock solutions?
Stock solutions of this compound in DMSO are stable for up to one month at -20°C and for up to six months at -80°C.[1][3] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2]
4. Can I store this compound at room temperature?
While some suppliers may ship this compound at room temperature, there is no publicly available quantitative data on the long-term stability of the solid compound or its solutions at room temperature.[1][4] Therefore, it is strongly advised to minimize the time the compound is kept at ambient temperatures. For optimal stability, adhere to the recommended storage conditions. A general study on the stability of various compounds in DMSO at room temperature showed that after one year, there was a 52% probability of observing the compound, indicating that significant degradation can occur over extended periods.[5]
5. What is the stability of this compound in aqueous solutions like PBS?
Currently, there is no specific published data on the stability of this compound in aqueous buffers such as Phosphate Buffered Saline (PBS). As the compound is intended for use in biological assays, it is recommended to prepare fresh dilutions in aqueous buffers from a DMSO stock solution immediately before use and not to store them.
6. What is the mechanism of action of this compound?
This compound is a potent and highly selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3) isoforms, GSK-3α and GSK-3β.[6] By inhibiting GSK-3, this compound can modulate the phosphorylation of downstream substrates, most notably the tau protein, which is implicated in neurodegenerative diseases.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution after thawing. | The solubility limit may have been exceeded, or the solvent may have absorbed moisture. | Gently warm the solution and use sonication to aid in redissolving the compound.[1] Ensure that anhydrous DMSO was used for the initial stock preparation. For future use, consider preparing a fresh stock solution. |
| Difficulty dissolving the compound. | The compound may require more energy to fully dissolve. | Use an ultrasonic bath to aid dissolution.[1][4] Gentle warming can also be applied. |
| Inconsistent results in in-vitro experiments. | The compound may be degrading in the aqueous experimental buffer. The final DMSO concentration may be too high. | Prepare fresh dilutions of this compound in your aqueous buffer for each experiment. Avoid storing the compound in aqueous solutions. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) and consistent across all experimental conditions. |
| Working solution for in-vivo studies is cloudy. | The compound has limited solubility in aqueous-based vehicle solutions. | For in-vivo experiments, it is recommended to prepare the formulation immediately before use.[2] If precipitation occurs, gentle warming and sonication may help. Ensure all components of the vehicle are fully dissolved before adding the compound. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | Up to 3 years | [1][2][4] |
| 4°C | Up to 2 years | [1][3][4] | |
| In DMSO | -20°C | Up to 1 month | [1][2] |
| -80°C | Up to 6 months | [1][3] |
Table 2: In-Vitro Stability of this compound
| System | Parameter | Value | Reference |
| Human Hepatic Microsomes | Half-life (t½) | 78.7 minutes | [1][6] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
The following is a general protocol for assessing the stability of this compound in a given solvent using High-Performance Liquid Chromatography (HPLC). This protocol should be adapted and validated for specific laboratory conditions.
1. Preparation of Standard and Sample Solutions:
- Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
- Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations spanning the expected experimental range.
- To test stability, dilute the stock solution to the desired concentration in the solvent of interest (e.g., DMSO for room temperature stability, or PBS for aqueous stability).
- Divide the sample solution into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24 hours). Store the aliquots under the desired test conditions (e.g., room temperature, 37°C).
2. HPLC Method Parameters (Suggested Starting Point):
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or ammonium acetate buffer. The exact gradient should be optimized to achieve good separation of the parent compound from any potential degradants.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: UV detection, wavelength to be determined by measuring the UV absorbance spectrum of this compound (a starting point could be around its λmax).
- Injection Volume: 10 µL.
- Column Temperature: 30°C.
3. Data Analysis:
- At each time point, inject the sample and the calibration standards onto the HPLC system.
- Record the peak area of the this compound peak in each chromatogram.
- Create a calibration curve by plotting the peak area of the standards against their known concentrations.
- Use the calibration curve to determine the concentration of this compound remaining in the sample at each time point.
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
- Plot the percentage remaining versus time to determine the degradation kinetics.
Visualizations
Caption: GSK-3 signaling pathway and the inhibitory action of this compound on Tau phosphorylation.
Caption: Experimental workflow for assessing the stability of this compound in solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound (PF-367) | GSK-3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a highly selective glycogen synthase kinase-3 inhibitor (this compound) that modulates tau phosphorylation in brain: Translation for PET neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting PF-04802367 delivery in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing PF-04802367 in animal studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the delivery and application of this compound in in-vivo experiments.
Issue 1: Poor Solubility and Vehicle Preparation
Question: I am having difficulty dissolving this compound for my animal studies. What are the recommended solvents and preparation methods?
Answer:
This compound is practically insoluble in water, which can present a challenge for in-vivo delivery. The choice of vehicle is critical and depends on the intended route of administration. Here are some validated methods:
-
For Oral Administration (Suspension):
-
For Injection (Clear Solution):
-
DMSO/Corn Oil: A clear solution can be achieved by first dissolving this compound in fresh, moisture-free DMSO (up to 72 mg/mL) and then diluting it with corn oil.[1] A typical formulation is 5% DMSO and 95% corn oil.[1] For example, to prepare a 1 mL working solution, add 50 µL of a 72 mg/mL DMSO stock to 950 µL of corn oil and mix thoroughly.[1] This solution should be used immediately.[1]
-
DMSO/PEG300/Tween-80/Saline: This multi-component vehicle can also be used to achieve a clear solution. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] This can yield a clear solution of at least 2.5 mg/mL.[2]
-
DMSO/SBE-β-CD in Saline: An alternative for a clear solution involves using a cyclodextrin. A suggested formulation is 10% DMSO and 90% (20% SBE-β-CD in Saline).[2] This can also yield a clear solution of at least 2.5 mg/mL.[2]
-
Important Considerations:
-
Always use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of this compound.[1][2]
-
For injection solutions, prepare a clear stock solution in DMSO first before adding co-solvents.[2]
-
If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[2]
-
It is recommended to prepare working solutions for in-vivo experiments freshly on the day of use.[2]
Issue 2: Inconsistent Efficacy or Lack of Target Engagement in the CNS
Question: I am not observing the expected pharmacodynamic effect (e.g., reduction in tau phosphorylation) in the brain after administering this compound. What could be the reasons?
Answer:
Several factors could contribute to a lack of efficacy in the central nervous system (CNS). Consider the following:
-
Route of Administration and Bioavailability: While this compound has been shown to be effective via both subcutaneous and oral administration, the pharmacokinetic profile will differ.[3] Oral administration may lead to a delayed pharmacodynamic effect compared to subcutaneous injection.[3] Ensure your dosing regimen and timing of tissue collection are appropriate for the chosen route.
-
Brain Penetrance: this compound has been shown to have reasonable brain permeability and is not a substrate for P-glycoprotein efflux.[3] However, individual animal physiology and experimental conditions can influence the amount of compound that crosses the blood-brain barrier.
-
Dose-Response: The inhibition of tau phosphorylation in the brain by this compound is dose-dependent.[2] If you are not seeing an effect, consider if the administered dose is sufficient to achieve the necessary free drug exposure in the brain. A direct linear correlation has been observed between the unbound drug fraction of this compound and the percentage inhibition of phosphorylated tau (pTau) in the rat brain.[3]
-
Metabolism: While this compound has reasonable in-vitro stability in human hepatic microsomes, its metabolism in the specific animal model you are using could be more rapid, leading to lower-than-expected exposure.[2][4]
Troubleshooting Workflow for Inconsistent CNS Efficacy
Caption: A logical workflow for troubleshooting inconsistent CNS effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as PF-367, is a highly potent and selective, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[3][5] It inhibits both GSK-3α and GSK-3β isoforms with high affinity.[2][6] GSK-3 is a key enzyme in various cellular processes, and its dysregulation is implicated in neurodegenerative diseases like Alzheimer's disease through the hyperphosphorylation of the tau protein.[3][5]
Signaling Pathway of this compound in Tau Phosphorylation
Caption: The inhibitory effect of this compound on the GSK-3β signaling pathway leading to tau hyperphosphorylation.
Q2: What are the key in-vitro potency values for this compound?
A2: this compound demonstrates high potency in various assays. A summary of its inhibitory concentrations (IC50) is provided in the table below.
| Assay Type | Target | IC50 Value |
| Recombinant Human GSK-3β Enzyme Assay | GSK-3β | 2.1 nM[1][2] |
| ADP-Glo Assay | GSK-3 | 1.1 nM[1][2] |
| Mobility Shift Assay | GSK-3α | 10.0 nM[2] |
| Mobility Shift Assay | GSK-3β | 9.0 nM[2] |
| Tau Phosphorylation in CHO cells | GSK-3β | 466 nM[2][3] |
Q3: What are the known pharmacokinetic properties of this compound?
A3: this compound has been characterized to have a promising ADME (Absorption, Distribution, Metabolism, and Elimination) profile for a CNS drug candidate.[7]
| Property | Value/Observation |
| Permeability | Excellent passive permeability (>20 x 10⁻⁶ cm/sec in MDCK MDR cell line)[3] |
| P-glycoprotein Efflux | Not a substrate for P-glycoprotein efflux (BA/AB = 1.26)[3] |
| In-vitro Stability | Reasonable stability in human hepatic microsomes (t½ = 78.7 min)[2][3] |
| In-vivo Efficacy (Rats) | Subcutaneous (50 mg/kg): 76% reduction of pTau in the brain after 1 hour.[3] |
| Oral: Up to 83% inhibition of pTau after 1 hour, with at least 50% reduction after 7 hours.[3] | |
| Brain Exposure (Rats, Oral) | Free brain drug exposure of 8 µM at 2 hours, decreasing to 2 µM after 7 hours.[3] |
Q4: Are there any known off-target effects or toxicity concerns with this compound?
A4: this compound is a highly selective inhibitor for GSK-3.[3] In a screen against a broad panel of kinases, it showed greater than 450-fold selectivity for GSK-3α/β over all other kinases tested.[3] In terms of safety, preclinical evaluations have shown:
-
Good cell viability with an IC50 of 117 µM in THLE cytotoxicity assays.[2][3]
-
An IC50 >100 µM in a hERG screening assay, suggesting low risk for cardiac toxicity.[2][3]
-
Negative results in gene toxicity assays (in-vitro micronucleus assay and Ames Test).[3]
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
Objective: To prepare a homogenous suspension of this compound for oral gavage in rodents.
Materials:
-
This compound powder
-
Vehicle: 0.5% or 1% Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Balance
-
Spatula
-
Conical tube or appropriate mixing vessel
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the number and weight of the animals.
-
Weigh the calculated amount of this compound powder and place it into the mixing vessel.
-
Add the appropriate volume of the CMC-Na vehicle to achieve the final desired concentration (e.g., 5 mg/mL).
-
Vortex the mixture vigorously until a uniform, homogenous suspension is achieved.
-
Visually inspect the suspension for any clumps or undissolved powder. If present, continue vortexing.
-
This suspension should be prepared fresh daily and stored at room temperature with continuous stirring or vortexing before each administration to ensure homogeneity.
Protocol 2: Preparation of this compound for Subcutaneous Injection
Objective: To prepare a clear solution of this compound for subcutaneous injection in rodents.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes or vials
-
Pipettes
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, dissolve 72 mg of this compound in 1 mL of DMSO to get a 72 mg/mL stock. Ensure the powder is completely dissolved.
-
Calculate the final volume of the dosing solution needed.
-
In a separate sterile tube, add the required volume of corn oil (95% of the final volume).
-
Add the required volume of the this compound DMSO stock solution (5% of the final volume) to the corn oil.
-
Mix thoroughly by vortexing or pipetting up and down until a clear, uniform solution is obtained.
-
This solution should be prepared fresh immediately before use to avoid precipitation.[1]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a highly selective glycogen synthase kinase-3 inhibitor (this compound) that modulates tau phosphorylation in brain: Translation for PET neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound (PF-367) | GSK-3 inhibitor | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: PF-04802367 and Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing cell viability assays with the GSK-3 inhibitor, PF-04802367.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] It exhibits high affinity for both GSK-3α and GSK-3β isoforms, with IC50 values in the low nanomolar range.[1] GSK-3 is a serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including metabolism, cell proliferation, and apoptosis. By inhibiting GSK-3, this compound can modulate the phosphorylation of downstream substrates, such as tau protein, and impact various signaling pathways, including the Wnt/β-catenin pathway.[1][3]
Q2: What are the expected effects of this compound on cell viability?
The effect of this compound on cell viability is cell-type dependent. While it has shown good cell viability in some cell lines with a high IC50 value, it can also inhibit cell proliferation in others at lower concentrations. For example, the IC50 for cytotoxicity in THLE cells is reported to be 117 µM, whereas the EC50 for inhibiting cell proliferation in HeLa cells is 9.0 µM.[1] The impact on a specific cell line will depend on the role of GSK-3 in that cell's survival and proliferation pathways.
Q3: Which cell viability assay should I choose for my experiments with this compound?
The choice of assay depends on your specific research question and the expected mechanism of cell death.
-
MTT/XTT Assays: These colorimetric assays measure metabolic activity as an indicator of cell viability. They are widely used but can be susceptible to interference from compounds that affect cellular metabolism.[2][4][5]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, which is a direct indicator of metabolically active cells. It is generally considered more sensitive and less prone to interference than tetrazolium-based assays.[6][7]
-
Trypan Blue Exclusion Assay: This is a direct measure of cell membrane integrity and provides a count of viable versus non-viable cells. It is a straightforward method but may not be suitable for high-throughput screening.
For initial screening, a metabolic assay like MTT or CellTiter-Glo® is often used. However, it is always recommended to confirm findings with a secondary assay that measures a different cellular parameter, such as membrane integrity (e.g., Trypan Blue) or apoptosis (e.g., caspase activity assays).
Q4: Where can I find quantitative data on the effect of this compound on different cell lines?
Published literature is the primary source for such data. The table below summarizes the available data on the effects of this compound on various cell lines.
Data Presentation
| Cell Line | Assay Type | Endpoint | IC50 / EC50 (µM) | Reference |
| THLE | Cytotoxicity | Cell Viability | 117 | [1] |
| HeLa | Ki-67 Incorporation | Cell Proliferation | 9.0 | [1] |
| U20S | Gene Transcription | - | 20.6 | [1] |
| HeLa | β-catenin translocation | - | 6.2 | [1] |
| CHO (over-expressing GSK-3β and tau) | Phosphorylation of tau | - | 0.466 | [1] |
Experimental Protocols
Detailed Methodology for MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Pipette up and down to ensure complete dissolution of the formazan crystals. The solution should turn purple.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (untreated cells) using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Troubleshooting Guides
General Troubleshooting for Cell Viability Assays
| Issue | Possible Cause | Recommendation |
| High background in no-cell control wells | Contaminated reagents or medium. | Use fresh, sterile reagents and medium. Ensure aseptic techniques are followed. |
| Phenol red in the medium can interfere with colorimetric readings. | Use phenol red-free medium for the assay. | |
| Low signal or poor dynamic range | Suboptimal cell number. | Perform a cell titration experiment to determine the optimal seeding density. |
| Insufficient incubation time with the assay reagent. | Optimize the incubation time for your specific cell line and assay. | |
| Cells are not metabolically active. | Ensure cells are healthy and in the exponential growth phase before starting the experiment. | |
| High well-to-well variability | Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Incomplete mixing of reagents. | Ensure thorough but gentle mixing of all reagents added to the wells. |
Specific Troubleshooting for Kinase Inhibitors like this compound
| Issue | Possible Cause | Recommendation |
| Compound precipitates in the medium | Poor solubility of the compound at the tested concentrations. | Check the solubility of this compound in your culture medium. Consider using a lower concentration of the solvent (e.g., DMSO) or using a different solvent if compatible with your cells. Visually inspect the wells for any precipitation before and after adding the compound. |
| Compound interferes with the assay chemistry | Some kinase inhibitors can directly reduce tetrazolium salts or interfere with luciferase activity.[8] | Run a cell-free control by adding this compound to the assay reagents in the absence of cells to check for any direct chemical reaction. If interference is observed, consider using an alternative viability assay with a different detection principle. |
| Unexpected increase in metabolic activity at certain concentrations | Some kinase inhibitors can induce a metabolic stress response in cells, leading to an initial increase in the reduction of tetrazolium salts.[5] | Correlate the results with a direct measure of cell number, such as the Trypan Blue exclusion assay or a DNA-based proliferation assay (e.g., CyQUANT®). This will help to distinguish between an increase in metabolic activity and an actual increase in cell number. |
| Discrepancy between different viability assays | Different assays measure different cellular parameters (metabolic activity vs. membrane integrity vs. ATP levels). Kinase inhibitors can have complex effects on cellular physiology. | It is highly recommended to use at least two different viability assays that measure distinct cellular properties to confirm the effects of this compound. For example, complement a metabolic assay (MTT or CellTiter-Glo®) with a cytotoxicity assay that measures membrane integrity (e.g., LDH release assay). |
Mandatory Visualizations
Caption: GSK-3 Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing cell viability after this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. MTT ASSAYS CANNOT BE UTILIZED TO STUDY THE EFFECTS OF STI571/GLEEVEC ON THE VIABILITY OF SOLID TUMOR CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
Why is my PF-04802367 not inhibiting GSK-3 effectively
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using the Glycogen Synthase Kinase-3 (GSK-3) inhibitor, PF-04802367.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound, also known as PF-367, is a highly potent and selective, ATP-competitive inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β.[1][2][3] As a Type I kinase inhibitor, it binds directly to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates.[1]
Q2: At what concentration should I expect to see GSK-3 inhibition?
The effective concentration of this compound is highly dependent on the experimental system. In biochemical (cell-free) assays, its potency is in the low nanomolar range.[2][4] In cell-based assays, higher concentrations are typically required to achieve the desired effect due to factors like cell permeability and stability. A dose-response experiment is always recommended to determine the optimal concentration for your specific cell type and assay conditions.
Q3: What are the proper storage and handling procedures for this compound?
Proper storage and handling are critical to maintain the compound's integrity.
-
Powder: Store at -20°C for up to 3 years.[4]
-
Stock Solutions: Prepare a concentrated stock in high-quality, anhydrous DMSO.[4] Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or -20°C for one month.[2][4] When preparing working solutions, ensure the DMSO stock is completely thawed and mixed. This compound is insoluble in water.[4]
Troubleshooting Guide: Ineffective GSK-3 Inhibition
Use this guide to diagnose and resolve common issues encountered during experiments with this compound.
Problem Area 1: Compound Integrity and Preparation
Q: How can I be sure my this compound is active and properly solubilized?
A: Issues with the compound itself are a common source of experimental failure.
-
Check Storage: Confirm that the compound has been stored according to the recommendations (see FAQ above).[2][4] Repeated freeze-thaw cycles or improper storage temperatures can lead to degradation.
-
Ensure Complete Solubilization: this compound is soluble in DMSO but insoluble in aqueous solutions.[4] Visually inspect your stock solution to ensure there is no precipitate. When diluting into aqueous assay buffers, mix thoroughly and avoid concentrations that could lead to precipitation. Use fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[4]
Problem Area 2: Biochemical (Cell-Free) Assay Design
Q: In my enzymatic assay, the IC50 value for this compound is much higher than reported values. Why?
A: This is often due to competition with ATP.
-
ATP Concentration: this compound is an ATP-competitive inhibitor.[1] If the concentration of ATP in your kinase assay is too high, it will outcompete the inhibitor for binding to GSK-3, resulting in an artificially high IC50 value.
-
Troubleshooting Steps:
-
Review your assay protocol and determine the ATP concentration.
-
If possible, perform the assay with the ATP concentration at or near its Km value for GSK-3.
-
If you cannot change the ATP concentration, be aware that your IC50 values will be shifted and may not be directly comparable to published data generated under different conditions.
-
Caption: ATP and this compound compete for the same binding site on GSK-3.
Problem Area 3: Cellular Assay Design
Q: I am not observing a decrease in the phosphorylation of my target protein in a cell-based assay. What could be wrong?
A: Cellular systems introduce additional complexity. Consider the following factors:
-
Incubation Time: The effect of GSK-3 inhibition on substrate phosphorylation is time-dependent. You may need to perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to find the optimal incubation period.
-
Compound Concentration: The effective concentration in cells is often much higher than the biochemical IC50. Perform a dose-response curve (e.g., 10 nM to 10 µM) to identify the optimal working concentration for your specific cell line and endpoint.
-
Cellular Context: GSK-3 is involved in numerous pathways.[1][5] The specific cell line and its baseline signaling activity can influence the observable effect of GSK-3 inhibition. For example, if the pathway you are studying is already inactive, you may not see a further effect from an inhibitor.
Q: I am measuring the phosphorylation of GSK-3β at Serine 9 (pGSK-3β Ser9) to assess inhibitor activity, but I see no change. Is this the correct method?
A: No, this is an incorrect readout for a direct, ATP-competitive inhibitor.
-
Mechanism of Regulation: Phosphorylation at Ser9 (for GSK-3β) or Ser21 (for GSK-3α) is an inhibitory mechanism executed by upstream kinases, such as Akt.[6][7] This modification prevents GSK-3 from phosphorylating its substrates.
-
Direct vs. Indirect Inhibition: this compound bypasses this regulatory mechanism and directly blocks the active site. Therefore, it will inhibit GSK-3 activity without necessarily changing the phosphorylation status at Ser9.
-
Correct Readout: To measure the efficacy of this compound, you must measure the phosphorylation status of a known downstream GSK-3 substrate, such as pTau or phospho-glycogen synthase (pGS), or the accumulation of a protein that is normally targeted for degradation by GSK-3, like β-catenin.[1][8][9]
Caption: this compound directly inhibits GSK-3, distinct from upstream regulation via Ser9 phosphorylation.
Key Data and Protocols
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 Value | Reference |
|---|---|---|---|
| Recombinant Enzyme Assay | Human GSK-3β | 2.1 nM | [2][4] |
| ADP-Glo Assay | GSK-3 | 1.1 nM | [2][4] |
| Mobility Shift Assay | GSK-3α | 10.0 nM | [2] |
| Mobility Shift Assay | GSK-3β | 9.0 nM |[2] |
Table 2: Recommended Storage of this compound Solutions
| Form | Solvent | Storage Temperature | Duration | Reference |
|---|---|---|---|---|
| Powder | - | -20°C | 3 Years | [4] |
| Stock Solution | DMSO | -80°C | 1 Year | [2][4] |
| Stock Solution | DMSO | -20°C | 1 Month |[2][4] |
Experimental Protocol Example
Protocol: Measuring Inhibition of Substrate Phosphorylation in Cultured Cells via Western Blot
This protocol provides a general workflow to assess the effect of this compound on the phosphorylation of a GSK-3 substrate (e.g., Tau). Optimization for specific cell lines and antibodies is required.
-
Cell Culture: Plate cells (e.g., SH-SY5Y or HEK293) in a 6-well plate and grow to 70-80% confluency.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in your cell culture medium. Include a DMSO-only vehicle control.
-
Aspirate the old medium from the cells and replace it with the medium containing the inhibitor or vehicle.
-
Incubate for the desired time (a 4-hour incubation is a good starting point).
-
-
Cell Lysis:
-
Place the plate on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (lysate) to a new tube.
-
Determine the protein concentration of each sample using a standard method (e.g., BCA assay).
-
-
Sample Preparation & SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against the phosphorylated substrate (e.g., anti-pTau) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection & Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize, strip the membrane and re-probe with an antibody for the total amount of the substrate protein or a loading control (e.g., GAPDH, β-actin).
-
Quantify band intensities to determine the change in substrate phosphorylation relative to the vehicle control.
-
Caption: Experimental workflow for a cell-based Western blot assay.
References
- 1. Discovery of a highly selective glycogen synthase kinase-3 inhibitor (this compound) that modulates tau phosphorylation in brain: Translation for PET neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]
- 6. GSK-3: tricks of the trade for a multi-tasking kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: PF-04802367 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using PF-04802367 in in vivo experiments. The information presented here is collated from published studies to help address common challenges and optimize experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing the expected central nervous system (CNS) effect of this compound in my in vivo model. Is this due to poor brain penetration?
A1: Not necessarily. Contrary to what might be assumed for many kinase inhibitors, this compound has been demonstrated to possess desirable CNS properties and reasonable brain permeability.[1][2][3][4][5] It has been successfully used to modulate the phosphorylation of its target, tau protein, in the brains of rodents.[1][2][4] A key challenge with this compound for therapeutic applications is not its ability to cross the blood-brain barrier (BBB), but rather its rapid binding kinetics within the brain tissue.[1][5][6] This means the compound may be cleared from its target site faster than anticipated for a therapeutic agent, which could explain a lack of sustained effect. For PET imaging, this pharmacokinetic profile is actually considered ideal.[1][5][7][6]
Q2: Could P-glycoprotein (P-gp) efflux at the blood-brain barrier be limiting the brain exposure of this compound?
A2: This is unlikely. Studies have shown that this compound is not a substrate for P-glycoprotein.[1] An in vitro study using a Madin-Darby canine kidney (MDCK) cell line expressing human MDR1 (P-gp) showed an efflux ratio (B-A/A-B) of 1.26, indicating that it is not actively transported out of cells by P-gp.[1] Therefore, co-administration with P-gp inhibitors is not expected to increase the brain concentration of this compound.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and highly selective, ATP-competitive (Type I) inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][8] It inhibits both GSK-3α and GSK-3β isoforms with high affinity.[1][2] GSK-3 is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is implicated in neurodegenerative diseases like Alzheimer's disease through the hyperphosphorylation of the tau protein.[1][3][4][5]
Q4: I'm seeing variability in my in vivo results. What formulation and administration route are recommended for this compound?
A4: For in vivo studies in rodents, this compound has been successfully administered via subcutaneous injection.[1] A common vehicle for formulation involves dissolving the compound in DMSO and then diluting it in an appropriate vehicle like corn oil for injection.[8] Ensuring complete dissolution and a uniform suspension is critical for consistent dosing. For example, a working solution can be prepared by adding a 50 μL stock solution of 72 mg/mL in fresh DMSO to 950 μL of corn oil, with immediate use recommended.[8]
Q5: How can I confirm that this compound is engaging its target in the brain in my experiment?
A5: Target engagement can be assessed by measuring the phosphorylation status of known GSK-3 substrates in brain tissue homogenates. The most common pharmacodynamic marker is the level of phosphorylated tau (pTau).[1][2] A dose-dependent reduction in pTau levels in the brain has been demonstrated following systemic administration of this compound.[1][2] Western blotting using antibodies specific for pTau epitopes (e.g., AT8) is a standard method for this analysis.
Quantitative Data Summary
For ease of reference, key quantitative data for this compound are summarized in the tables below.
Table 1: In Vitro Potency of this compound
| Target/Assay | IC₅₀ |
| Recombinant human GSK-3β (enzyme assay) | 2.1 nM[1][2][8][9] |
| GSK-3 (ADP-Glo assay) | 1.1 nM[1][2][8] |
| GSK-3α (mobility shift assay) | 10.0 nM[1][2] |
| GSK-3β (mobility shift assay) | 9.0 nM[1][2] |
| Tau phosphorylation in CHO cells | 466 nM[1][2] |
Table 2: Physicochemical and ADME Properties of this compound
| Property | Value |
| Molecular Weight | 361.78 g/mol [8][9] |
| Molecular Formula | C₁₆H₁₆ClN₅O₃[8][9] |
| P-gp Efflux Ratio (BA/AB) | 1.26[1] |
| Human Hepatic Microsome Stability (t₁/₂) | 78.7 min[1][2] |
| Solubility in DMSO | Up to 100 mg/mL[2] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Tau Phosphorylation in Rodent Brain
-
Animal Dosing: Administer this compound, formulated as described in the FAQs, to rodents (e.g., Sprague-Dawley rats) via subcutaneous injection at the desired dose (e.g., 50 mg/kg has been shown to be effective).[1]
-
Tissue Collection: At a specified time point post-administration (e.g., 1 hour), euthanize the animals and rapidly extract the brain.[1]
-
Homogenization: Dissect the brain region of interest (e.g., cortex or hippocampus) and homogenize in a suitable lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the total protein concentration of the brain homogenates using a standard method like the bicinchoninic acid (BCA) assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for phosphorylated tau (e.g., AT8) and an antibody for total tau or a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities for pTau and the loading control. Normalize the pTau signal to the loading control and compare the levels between the vehicle-treated and this compound-treated groups.
Visualizations
Caption: Troubleshooting flowchart for this compound in vivo experiments.
References
- 1. Discovery of a highly selective glycogen synthase kinase-3 inhibitor (this compound) that modulates tau phosphorylation in brain: Translation for PET neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Highly Selective Glycogen Synthase Kinase-3 Inhibitor (this compound) That Modulates Tau Phosphorylation in the Brain: Translation for PET Neuroimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Highly Selective Glycogen Synthase Kinase‐3 Inhibitor (PF‐04802367) That Modulates Tau Phosphorylation in the Brain: Translation for PET Neuroimaging (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a Highly Selective Glycogen Synthase Kinase-3 Inhibitor (this compound) That Modulates Tau Phosphorylation in the Brain: Translation for PET Neuroimaging. | Broad Institute [broadinstitute.org]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound (PF-367) | GSK-3 inhibitor | Probechem Biochemicals [probechem.com]
Validation & Comparative
A Head-to-Head Battle of GSK-3 Inhibitors: PF-04802367 vs. CHIR-99021
In the landscape of kinase inhibitors, Glycogen Synthase Kinase-3 (GSK-3) has emerged as a critical target for therapeutic intervention in a multitude of diseases, including neurodegenerative disorders, diabetes, and cancer. Among the arsenal of small molecule inhibitors developed to target GSK-3, PF-04802367 and CHIR-99021 stand out for their high potency and selectivity. This guide provides an objective, data-driven comparison of these two prominent GSK-3 inhibitors to aid researchers in selecting the optimal tool for their specific experimental needs.
At a Glance: Key Quantitative Data
The following tables summarize the key quantitative parameters for this compound and CHIR-99021, compiled from various studies. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and thus, these values should be interpreted as representative of each compound's general performance.
| Parameter | This compound | CHIR-99021 | Reference |
| GSK-3β IC50 | 2.1 nM (enzyme assay)[1][2] | 6.7 nM[3] | |
| 1.1 nM (ADP-Glo assay)[1][2] | |||
| 9.0 nM (mobility shift assay)[1][2] | |||
| GSK-3α IC50 | 10.0 nM (mobility shift assay)[1][2] | 10 nM[3] | |
| Cellular Potency | 466 nM (Tau phosphorylation in CHO cells)[1][2] | Not directly reported in a comparable assay |
Table 1: Potency of this compound and CHIR-99021 against GSK-3. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.
| Parameter | This compound | CHIR-99021 | Reference |
| Kinase Selectivity | >450-fold selectivity for GSK-3α/β over a panel of 240 kinases.[1] | >500-fold selective for GSK-3 over closely related kinases.[3] | |
| Off-Target Effects | No significant off-target effects reported in broad ligand profiling.[1] | Can inhibit other kinases at higher concentrations. |
Table 2: Selectivity and Off-Target Profile. A higher selectivity fold indicates a more specific inhibitor with fewer potential off-target effects.
Delving Deeper: A Comparative Analysis
Potency:
Both this compound and CHIR-99021 are highly potent inhibitors of both GSK-3 isoforms, with IC50 values in the low nanomolar range. This compound, in some assays, demonstrates slightly lower IC50 values, suggesting it may be a more potent inhibitor at the enzymatic level.[1][2][3]
Selectivity:
This compound is described as one of the most selective GSK-3 inhibitors reported to date, exhibiting over 450-fold selectivity for GSK-3α/β against a large panel of kinases.[1] CHIR-99021 is also highly selective, with greater than 500-fold selectivity over many other kinases.[3] However, some studies suggest that at higher micromolar concentrations, CHIR-99021 may exhibit off-target activity.
Mechanism of Action:
Both this compound and CHIR-99021 are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of GSK-3, preventing the phosphorylation of its substrates.
Visualizing the Science
To better understand the context of GSK-3 inhibition, the following diagrams illustrate the GSK-3 signaling pathway and a typical experimental workflow for evaluating inhibitor efficacy.
Caption: Simplified GSK-3 signaling pathway.
Caption: General experimental workflow for inhibitor testing.
Experimental Protocols
1. In Vitro GSK-3 Kinase Assay (Representative Protocol)
This protocol is a generalized procedure for determining the in vitro potency (IC50) of a GSK-3 inhibitor.
-
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate (e.g., a synthetic peptide like GS-2)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test inhibitors (this compound or CHIR-99021) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar ADP detection system)
-
384-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in assay buffer.
-
In a 384-well plate, add the GSK-3β enzyme to each well.
-
Add the diluted inhibitors to the respective wells. Include a DMSO-only control (vehicle) and a no-enzyme control.
-
Initiate the kinase reaction by adding a mixture of the GSK-3 substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as Kinase-Glo®. The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Western Blot Analysis of Phospho-GSK-3β (Ser9) in Cultured Cells
This protocol allows for the assessment of GSK-3β inhibition in a cellular context by measuring the phosphorylation status of a key regulatory site.
-
Materials:
-
Cultured cells (e.g., HEK293T, SH-SY5Y)
-
Test inhibitors (this compound or CHIR-99021)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-GSK-3β (Ser9) and mouse anti-total GSK-3β
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the GSK-3 inhibitor or vehicle (DMSO) for a specified time.
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-GSK-3β (Ser9) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total GSK-3β.
-
Quantify the band intensities and express the level of phospho-GSK-3β as a ratio to total GSK-3β.
-
Conclusion
Both this compound and CHIR-99021 are powerful and highly selective tools for the study of GSK-3. This compound appears to have a slight edge in terms of reported potency and has been highlighted for its exceptional selectivity profile.[1] CHIR-99021, being one of the earliest highly selective GSK-3 inhibitors, is extensively validated and widely used in the literature, particularly in the context of stem cell research and Wnt signaling activation.[4] The choice between these two inhibitors will ultimately depend on the specific requirements of the experiment, including the desired potency, the sensitivity to potential off-target effects, and the existing literature precedent within the specific research area. For applications demanding the highest degree of selectivity, this compound may be the preferred choice. For studies aiming to build upon the vast body of existing research, CHIR-99021 remains a robust and reliable option.
References
A Comparative Guide to the Selectivity of GSK-3 Inhibitor PF-04802367
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinome selectivity profile of PF-04802367, a potent Glycogen Synthase Kinase 3 (GSK-3) inhibitor. Its performance is compared with other known GSK-3 inhibitors, CHIR-99021 and Kenpaullone, supported by experimental data to inform researchers on its suitability for specific applications.
Executive Summary
This compound is a highly selective, ATP-competitive inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β, with IC50 values in the low nanomolar range.[1] Kinome scan data demonstrates its exceptional selectivity, with minimal off-target activity against a broad panel of kinases. This profile makes this compound a valuable tool for specifically investigating the cellular functions of GSK-3. In comparison, while CHIR-99021 also exhibits high selectivity for GSK-3, Kenpaullone displays a broader inhibition profile, targeting multiple cyclin-dependent kinases (CDKs) in addition to GSK-3.
Data Presentation: Kinase Inhibition Profiles
The following tables summarize the quantitative kinome scan data for this compound, CHIR-99021, and Kenpaullone.
Table 1: Selectivity Profile of this compound
| Kinase Panel | Number of Kinases Tested | Criteria for Significant Inhibition | Number of Off-Target Hits |
| Biochemical Functional Assay | 240 | >65% inhibition at 10 µM | 4 (excluding GSK-3α/β) |
| DiscoverRx Kinome Panel | 386 (unique) | >65% inhibition at 10 µM | 16 (excluding GSK-3α/β) |
Data compiled from publicly available research.
Table 2: Comparative Kinome Scan Data for CHIR-99021 (% Control)
A comprehensive screen of CHIR-99021 against a panel of 359 kinases revealed high selectivity for GSK-3. The following table highlights some of the key kinases and the corresponding percentage of control, where a lower percentage indicates stronger binding.
| Kinase Target | % of Control |
| GSK3A | 0.5 |
| GSK3B | 0.5 |
| DYRK1B | 31 |
| DYRK3 | 34 |
| HIPK2 | 41 |
| CDK2 | >100 |
| ROCK2 | >100 |
| PKA | >100 |
| CAMK2D | >100 |
This is a partial list. The complete dataset can be found in the supplementary materials of the referenced publication.[2]
Table 3: Inhibition Profile of Kenpaullone (IC50 values)
Kenpaullone's inhibitory activity has been characterized against a smaller panel of kinases, with data presented as IC50 values.
| Kinase Target | IC50 (µM) |
| GSK-3β | 0.23 |
| CDK1/cyclin B | 0.4 |
| CDK2/cyclin A | 0.68 |
| CDK5/p25 | 0.85 |
| CDK2/cyclin E | 7.5 |
| c-Src | 15 |
| Casein Kinase 2 | 20 |
| ERK1 | 20 |
| ERK2 | 9 |
Data compiled from various sources.
Experimental Protocols
KINOMEscan™ Assay (DiscoverX/Eurofins)
The selectivity of the inhibitors was determined using the KINOMEscan™ technology, a competitive binding assay.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on a solid support is quantified using qPCR of the DNA tag. A lower amount of captured kinase in the presence of the test compound indicates stronger binding.
Brief Protocol:
-
Reaction Setup: DNA-tagged kinases are incubated with the test compound (e.g., this compound, CHIR-99021) at a specified concentration (typically 10 µM for initial screening) in the presence of an immobilized ligand.
-
Competition: The test compound and the immobilized ligand compete for binding to the kinase's ATP-binding site.
-
Capture: The reaction mixture is transferred to a streptavidin-coated plate to capture the ligand-bound kinase.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of captured, DNA-tagged kinase is quantified using real-time quantitative PCR (qPCR).
-
Data Analysis: The results are reported as "% of Control," where the control is a DMSO vehicle. A value of 100% indicates no inhibition, while a lower percentage signifies stronger binding of the test compound to the kinase.
Mandatory Visualizations
Caption: Experimental workflow for the KINOMEscan assay.
Caption: Simplified GSK-3 signaling pathway and the inhibitory action of this compound.
References
A Comparative Guide to the Efficacy of PF-04802367 in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the glycogen synthase kinase-3 (GSK-3) inhibitor, PF-04802367, with other notable GSK-3 inhibitors investigated for Alzheimer's disease (AD). The information presented is based on available preclinical and clinical data, with a focus on efficacy in relevant disease models.
Introduction to GSK-3 Inhibition in Alzheimer's Disease
Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase implicated in the pathogenesis of Alzheimer's disease.[1][2] Its dysregulation is linked to two key pathological hallmarks of AD: the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles (NFTs), and the production of amyloid-beta (Aβ) peptides.[3][4] Inhibition of GSK-3 is therefore a promising therapeutic strategy to mitigate these pathological cascades. This compound is a potent and highly selective, ATP-competitive inhibitor of both GSK-3 isoforms (GSK-3α and GSK-3β).[1][5] While its rapid binding kinetics in the brain have steered its primary development towards use as a positron emission tomography (PET) imaging agent, its robust preclinical efficacy in reducing tau phosphorylation provides a valuable benchmark for therapeutic GSK-3 inhibitors.[1][5][6]
Comparative Efficacy of GSK-3 Inhibitors
The following tables summarize the in vitro and in vivo performance of this compound and selected alternative GSK-3 inhibitors. Data is compiled from various preclinical studies in Alzheimer's disease models.
In Vitro Potency and Selectivity
| Compound | Target(s) | IC₅₀ (nM) | Selectivity Profile | Reference(s) |
| This compound | GSK-3α / GSK-3β | 10.0 / 9.0 | Highly selective; >450-fold selectivity for GSK-3α/β over a wide panel of other kinases. | [1] |
| Tideglusib | GSK-3β (non-ATP competitive) | ~5,000 (in cell-based assays) | Non-ATP competitive mechanism confers a different selectivity profile. | [7][8] |
| SB-216763 | GSK-3α / GSK-3β | 34 | Selective, but with some off-target effects on other kinases like CDK2. | [9][10] |
| AR-A014418 | GSK-3α / GSK-3β | 104 | Selective for GSK-3 over other kinases like CDKs. | [8][10] |
In Vivo Efficacy in Alzheimer's Disease Models
| Compound | Animal Model | Key Findings | Reference(s) |
| This compound | Sprague-Dawley Rats & Tg4510 Tau Mice | - 76% reduction in brain phospho-tau (pTau) levels in rats after a single 50 mg/kg dose. - Dose-dependent inhibition of pTau in rats. | [1] |
| Tideglusib | APP/PS1/tau Transgenic Mice | - Reduced tau hyperphosphorylation, Aβ deposition, and astrogliosis. - Ameliorated memory deficits. | [3][7] |
| SB-216763 | Aβ-infused Rats | - Reduced Aβ-induced increases in pTau, caspase-3, and neuronal DNA fragmentation. | [11][12] |
| AR-A014418 | JNPL3 (mutant human tau) Transgenic Mice | - Reduced levels of aggregated, insoluble tau in the brainstem. | [13] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are outlined below.
In Vitro GSK-3β Kinase Activity Assay (Luminescence-Based)
This protocol is based on the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Add 2.5 µL of the test compound dilution or vehicle (for control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the GSK-3β enzyme to each well.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the GSK-3 substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis of Phospho-Tau in Mouse Brain Tissue
Materials:
-
Mouse brain tissue (e.g., hippocampus or cortex)
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-tau (specific to a phosphorylation site, e.g., AT8 for pSer202/pThr205), anti-total-tau, and anti-β-actin (or other loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Homogenize the brain tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant (lysate).
-
Determine the protein concentration of the lysate using a BCA assay.
-
Denature a specific amount of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-tau (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with antibodies for total tau and a loading control.
-
Quantify the band intensities using densitometry software. Normalize the phospho-tau signal to the total tau and/or loading control signal.
Visualizations
Signaling Pathway of GSK-3 in Alzheimer's Disease
Caption: GSK-3 signaling in Alzheimer's disease and the point of intervention for this compound.
Experimental Workflow for Evaluating GSK-3 Inhibitors
Caption: A typical experimental workflow for the preclinical evaluation of GSK-3 inhibitors for Alzheimer's disease.
References
- 1. promega.es [promega.es]
- 2. jneurosci.org [jneurosci.org]
- 3. pubcompare.ai [pubcompare.ai]
- 4. promega.com [promega.com]
- 5. Discovery of a Highly Selective Glycogen Synthase Kinase-3 Inhibitor (this compound) That Modulates Tau Phosphorylation in the Brain: Translation for PET Neuroimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]
- 7. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]
- 10. Efficacy of glycogen synthase kinase-3β targeting against osteosarcoma via activation of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GSK3 inhibitors show benefits in an Alzheimer's disease (AD) model of neurodegeneration but adverse effects in control animals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assay in Summary_ki [bdb99.ucsd.edu]
PF-04802367: A Comparative Analysis of GSK-3α and GSK-3β Inhibition
An objective guide for researchers on the inhibitory activity of PF-04802367 against Glycogen Synthase Kinase-3 isoforms, supported by experimental data and methodologies.
This compound, also known as PF-367, is a potent and highly selective, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1] GSK-3 is a crucial serine/threonine kinase that plays a regulatory role in a multitude of cellular processes, including metabolism, cell division, and apoptosis.[2][3] In mammals, GSK-3 exists as two distinct isoforms, GSK-3α and GSK-3β, encoded by separate genes.[3][4][5] This guide provides a comparative overview of the inhibitory potency of this compound against these two isoforms, presenting key quantitative data and the experimental context for its determination.
Comparative Inhibitory Potency: IC50 Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. For this compound, the IC50 values demonstrate near-equal efficacy against both GSK-3 isoforms, with slight variations depending on the specific assay methodology.
| Isoform | IC50 (nM) | Assay Type |
| GSK-3α | 10.0 | Mobility Shift Assay |
| GSK-3β | 9.0 | Mobility Shift Assay |
| GSK-3β | 2.1 | Recombinant Enzyme Assay |
| GSK-3β | 1.1 | ADP-Glo Assay |
Data sourced from multiple studies.[1][6][7]
The data indicates that this compound is a dual inhibitor of both GSK-3α and GSK-3β with nanomolar potency.[1][6][7] Its high selectivity is notable, showing over 450-fold greater selectivity for GSK-3α/β compared to a wide panel of other kinases.[1]
Experimental Protocols
The determination of IC50 values relies on precise in vitro kinase assays. While the exact proprietary protocols for this compound are not fully detailed in the public domain, the following represents a generalized methodology for a mobility shift kinase assay, a primary method used for this compound.
Objective: To determine the concentration of this compound required to inhibit 50% of GSK-3α or GSK-3β enzymatic activity.
Materials:
-
Recombinant human GSK-3α or GSK-3β enzyme
-
Fluorescently labeled peptide substrate (e.g., a derivative of glycogen synthase)
-
ATP (Adenosine triphosphate)
-
This compound (serially diluted)
-
Assay Buffer (e.g., HEPES, MgCl2, Brij-35)
-
Stop Solution (e.g., EDTA)
-
Microplate reader capable of detecting fluorescence
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer to create a concentration gradient.
-
Reaction Setup: In a microplate, combine the GSK-3 enzyme (either α or β isoform), the fluorescently labeled peptide substrate, and the assay buffer.
-
Inhibitor Addition: Add the various concentrations of this compound to the appropriate wells. Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Initiation of Reaction: Start the enzymatic reaction by adding a final concentration of ATP to all wells.
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). During this time, the active kinase will phosphorylate the substrate.
-
Termination: Stop the reaction by adding a stop solution containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.
-
Separation and Detection: The phosphorylated and unphosphorylated substrates are separated based on changes in their electrophoretic mobility. This is often achieved using a microfluidic capillary electrophoresis system. The separation is based on the charge difference introduced by the phosphate group.
-
Data Analysis: The amounts of phosphorylated and unphosphorylated substrate are quantified by detecting their fluorescence. The percentage of inhibition for each concentration of this compound is calculated relative to the control wells. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualized Workflows and Pathways
To better illustrate the processes involved, the following diagrams outline the experimental workflow for IC50 determination and the central role of GSK-3 in the Wnt signaling pathway.
References
- 1. Discovery of a highly selective glycogen synthase kinase-3 inhibitor (this compound) that modulates tau phosphorylation in brain: Translation for PET neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK3 Signaling Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. GSK-3 - Wikipedia [en.wikipedia.org]
- 4. GSK3 in cell signaling | Abcam [abcam.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. This compound (PF-367) | GSK-3 inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
Unprecedented Selectivity: A Comparative Analysis of PF-04802367's Interaction with GSK-3β versus CDK2
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the kinase inhibitor PF-04802367, focusing on its remarkable selectivity for Glycogen Synthase Kinase-3 (GSK-3) over Cyclin-Dependent Kinase 2 (CDK2). This document compiles quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways to offer a comprehensive overview of this compound's kinase cross-reactivity profile.
This compound has emerged as a highly potent and selective inhibitor of GSK-3, a key regulator in multiple cellular processes implicated in various diseases, including neurological disorders, diabetes, and cancer.[1] A significant challenge in the development of GSK-3 inhibitors has been achieving selectivity against other kinases, particularly CDK2, due to structural similarities in their ATP-binding sites.[1] This guide demonstrates that this compound has successfully overcome this hurdle, exhibiting a superior selectivity profile.
Quantitative Comparison of Kinase Inhibition
The inhibitory activity of this compound against its primary targets, GSK-3α and GSK-3β, and its off-target activity against CDK2 were determined using multiple kinase assay platforms. The data, summarized in the table below, clearly illustrates the exceptional selectivity of this compound.
| Kinase Target | Assay Type | IC50 (nM) | Selectivity over CDK2 |
| GSK-3α | Mobility Shift Assay | 10.0 | >1000-fold |
| GSK-3β | Mobility Shift Assay | 9.0 | >1000-fold |
| GSK-3β | Recombinant Human Enzyme Assay | 2.1 | Not explicitly calculated, but high |
| GSK-3β | ADP-Glo Assay | 1.1 | Not explicitly calculated, but high |
| CDK2 | Pan-Kinase Selectivity Screening | >1000-fold less sensitive than GSK-3α/β | 1 |
Data compiled from multiple sources.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
DiscoverRx KINOMEscan® Assay
The kinase selectivity of this compound was extensively profiled using the DiscoverRx KINOMEscan® platform, which is a competition-based binding assay.
Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of kinases. The amount of kinase that binds to the immobilized ligand is quantified using a DNA-tagged antibody. A lower amount of bound kinase in the presence of the test compound indicates a higher binding affinity of the compound for the kinase.
Protocol Outline:
-
Kinase-Ligand Binding: A panel of 442 kinases is individually mixed with the test compound (this compound) and an immobilized ligand in microtiter plate wells.
-
Equilibration: The mixtures are incubated to allow for binding equilibrium to be reached.
-
Washing: Unbound components are washed away.
-
Detection: A DNA-tagged antibody specific for each kinase is added, followed by a secondary detection reagent that generates a quantifiable signal.
-
Data Analysis: The signal is measured, and the percent inhibition for each kinase is calculated by comparing the signal in the presence of the test compound to a control (DMSO).
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial ADP concentration.
Step-by-Step Protocol:
-
Kinase Reaction:
-
Set up the kinase reaction in a 384-well plate containing the kinase (e.g., GSK-3β), the substrate, ATP, and the test compound (this compound) in a suitable kinase buffer.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to each well. This reagent contains an enzyme that converts ADP to ATP and the luciferase/luciferin mixture.
-
Incubate at room temperature for 30-60 minutes to allow for the conversion and signal stabilization.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the net RLU by subtracting the background RLU (no kinase) from the RLU of each reaction.
-
Determine the percent inhibition by comparing the net RLU in the presence of the inhibitor to the control (no inhibitor).
-
Mobility Shift Kinase Assay
This assay measures the change in mobility of a substrate upon phosphorylation by a kinase.
Principle: A fluorescently labeled peptide substrate is incubated with a kinase and ATP. The phosphorylated product is then separated from the unphosphorylated substrate by electrophoresis based on the change in charge and size. The amount of phosphorylated and unphosphorylated substrate is quantified by fluorescence detection.
Protocol Outline:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase (e.g., GSK-3α or GSK-3β), a fluorescently labeled peptide substrate, ATP, and various concentrations of this compound.
-
Incubate the reaction at 30°C for a specified time.
-
-
Reaction Termination:
-
Stop the reaction by adding a termination buffer.
-
-
Electrophoretic Separation:
-
Load the reaction mixtures onto a microfluidic chip.
-
Apply a voltage to separate the phosphorylated product from the unphosphorylated substrate.
-
-
Detection and Analysis:
-
Detect the fluorescent signals of both the substrate and product peaks.
-
Calculate the percent conversion of the substrate to the product.
-
Plot the percent conversion against the inhibitor concentration to determine the IC50 value.
-
Signaling Pathway Diagrams
To provide a broader context for the significance of this compound's selectivity, the following diagrams illustrate the signaling pathways of GSK-3 and CDK2.
Caption: Simplified Wnt/β-catenin signaling pathway illustrating the role of GSK-3.
Caption: Overview of the CDK2 signaling pathway in the G1/S phase transition of the cell cycle.
Conclusion
The data presented in this guide unequivocally demonstrates that this compound is a highly selective inhibitor of GSK-3 with minimal cross-reactivity against CDK2. This remarkable selectivity, with a margin of over 1000-fold, underscores its potential as a precise pharmacological tool for studying GSK-3 function and as a promising therapeutic candidate with a reduced risk of off-target effects related to CDK2 inhibition. The detailed experimental protocols provided herein offer a foundation for researchers to independently verify and build upon these findings.
References
A Head-to-Head Comparison of PF-04802367 and Other Leading GSK-3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Potency, Selectivity, and Mechanism of Action.
Glycogen synthase kinase-3 (GSK-3) is a critical regulatory enzyme implicated in a multitude of cellular processes, making it a highly attractive therapeutic target for a range of diseases, including neurodegenerative disorders, metabolic diseases, and cancer.[1][2] The landscape of GSK-3 inhibitors is diverse, with numerous compounds demonstrating varied potencies, selectivities, and mechanisms of action. This guide provides a head-to-head comparison of PF-04802367, a highly selective GSK-3 inhibitor, with other prominent inhibitors such as Tideglusib, Kenpaullone, Lithium, and CHIR-99021.[3][4][5][6][7] All quantitative data is summarized for clear comparison, and detailed experimental methodologies for key assays are provided.
Comparative Analysis of GSK-3 Inhibitor Potency and Selectivity
The efficacy and potential for off-target effects of a GSK-3 inhibitor are largely determined by its potency (as measured by IC50 values) and its selectivity for GSK-3 over other kinases. The following tables summarize the available quantitative data for this compound and its comparators.
| Inhibitor | Target | IC50 (nM) | Assay Type | Source |
| This compound | GSK-3β | 2.1 | Recombinant human GSK-3β enzyme assay | [3][8] |
| GSK-3β | 1.1 | ADP-Glo assay | [3][8] | |
| GSK-3α | 10.0 | Mobility shift assay | [3] | |
| GSK-3β | 9.0 | Mobility shift assay | [3] | |
| Tideglusib | GSK-3β | 60 | Non-ATP-competitive assay | [9] |
| Kenpaullone | GSK-3β | 23 | Not Specified | [10] |
| GSK-3β | 230 | Not Specified | [11][12] | |
| CHIR-99021 | GSK-3β | 6.7 | Not Specified | [7] |
| GSK-3α | 10 | Not Specified | [7] | |
| Lithium | GSK-3 | - | Acts as a direct competitive inhibitor of Mg2+ and indirectly increases inhibitory phosphorylation | [6][13] |
Table 1: Comparative Potency of GSK-3 Inhibitors. This table highlights the half-maximal inhibitory concentration (IC50) of each inhibitor against GSK-3 isoforms. Lower IC50 values indicate higher potency.
| Inhibitor | Off-Target Kinase | IC50 (µM) | Fold Selectivity (GSK-3β vs. Off-Target) | Source |
| This compound | CDK2 | >10 | >4762 | [14] |
| Kenpaullone | CDK1/cyclin B | 0.4 | ~17 | [10] |
| CDK2/cyclin A | 0.68 | ~30 | [10] | |
| CDK5/p25 | 0.85 | ~37 | [10] | |
| c-Src | 15 | ~652 | [10] | |
| Casein kinase 2 | 20 | ~870 | [10] | |
| ERK1 | 20 | ~870 | [10] | |
| ERK2 | 9 | ~391 | [10] |
Mechanism of Action and Cellular Effects
The mechanism by which an inhibitor interacts with GSK-3 can significantly influence its biological effects.
This compound is a potent, ATP-competitive inhibitor that is highly selective for both GSK-3α and GSK-3β isoforms.[3][14] Its exceptional kinome selectivity is a key feature, minimizing the potential for off-target effects.[3] In cellular assays, this compound has been shown to inhibit the phosphorylation of tau, a protein implicated in Alzheimer's disease, with an IC50 of 466 nM in a CHO cell line over-expressing GSK-3β and tau.[3]
Tideglusib is a non-ATP competitive, irreversible inhibitor of GSK-3.[4][15] This irreversible mechanism of action distinguishes it from many other GSK-3 inhibitors.[16] It has been investigated in clinical trials for Alzheimer's disease and progressive supranuclear palsy.[4][15]
Kenpaullone is an ATP-competitive inhibitor of GSK-3β.[5] However, it also exhibits activity against several cyclin-dependent kinases (CDKs), as shown in Table 2, making it a less selective inhibitor compared to this compound.[10][11]
Lithium , a long-standing treatment for bipolar disorder, inhibits GSK-3 through a dual mechanism. It directly competes with magnesium ions (Mg2+), which are essential for GSK-3 activity, and it also indirectly inhibits GSK-3 by increasing the inhibitory phosphorylation of the enzyme at Ser9 (for GSK-3β) and Ser21 (for GSK-3α).[6][13][17][18]
CHIR-99021 is an extremely potent and specific ATP-competitive inhibitor of both GSK-3α and GSK-3β.[7][19] It is widely used in stem cell research to maintain pluripotency and direct differentiation due to its potent activation of the Wnt signaling pathway.[7]
Signaling Pathways and Experimental Workflows
The inhibition of GSK-3 impacts several key signaling pathways. The following diagrams illustrate the central role of GSK-3 and the general workflow for assessing inhibitor activity.
Figure 1: Simplified diagram of major signaling pathways regulated by GSK-3.
References
- 1. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tideglusib - Wikipedia [en.wikipedia.org]
- 5. stemcell.com [stemcell.com]
- 6. mdpi.com [mdpi.com]
- 7. stemcell.com [stemcell.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Kenpaullone | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 12. Kenpaullone [sigmaaldrich.com]
- 13. pnas.org [pnas.org]
- 14. Discovery of a highly selective glycogen synthase kinase-3 inhibitor (this compound) that modulates tau phosphorylation in brain: Translation for PET neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Evidence for Irreversible Inhibition of Glycogen Synthase Kinase-3β by Tideglusib - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lithium and Therapeutic Targeting of GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. axonmedchem.com [axonmedchem.com]
Confirming Target Engagement of PF-04802367 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PF-04802367, a highly potent and selective Glycogen Synthase Kinase-3 (GSK-3) inhibitor, with other commonly used GSK-3 inhibitors. We present key experimental data to facilitate the assessment of its performance and provide detailed protocols for established methods to confirm target engagement in a cellular context.
Executive Summary
This compound is a small molecule inhibitor that demonstrates exceptional potency against both GSK-3α and GSK-3β isoforms, with IC50 values in the low nanomolar range.[1][2] Its high degree of selectivity, particularly against closely related kinases like CDK2, makes it a valuable tool for studying the specific roles of GSK-3 in various signaling pathways. This guide will delve into the specifics of its performance in enzymatic and cellular assays, compare it with other notable GSK-3 inhibitors, and provide protocols for robust target engagement confirmation.
Performance Comparison of GSK-3 Inhibitors
The following tables summarize the in vitro potency and cellular activity of this compound in comparison to two other widely used GSK-3 inhibitors, CHIR-99021 and LY2090314.
Table 1: In Vitro Enzymatic Activity
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | GSK-3β | 2.1 | Recombinant human GSK-3β enzyme assay[1][2] |
| GSK-3β | 1.1 | ADP-Glo assay[1][2] | |
| GSK-3α | 10.0 | Mobility shift assay[1][2] | |
| GSK-3β | 9.0 | Mobility shift assay[1][2] | |
| CHIR-99021 | GSK-3β | 6.7 | - |
| GSK-3α | 10 | - | |
| LY2090314 | GSK-3β | 0.9 | -[3] |
| GSK-3α | 1.5 | -[3] |
Table 2: Cellular Activity - Inhibition of Tau Phosphorylation
| Compound | Cell Line | IC50 (nM) | Notes |
| This compound | Stable inducible CHO cells over-expressing GSK-3β and tau | 466 | Measures inhibition of tau phosphorylation at the PHF-1 epitope.[1][2] |
| CHIR-99021 | SH-SY5Y neuroblastoma cells | ~1000 | Inhibition of GSK-3β-mediated Tau phosphorylation.[4] |
| LY2090314 | - | - | Data not readily available in a directly comparable cellular tau phosphorylation assay. |
Table 3: Kinase Selectivity Profile
| Compound | Selectivity Highlight |
| This compound | >450-fold selective for GSK-3α/β over a panel of 240 kinases.[1] >1000-fold selective for GSK-3α/β over CDK2.[1] |
| CHIR-99021 | Highly selective, with significant inhibition of a small number of other kinases at 10 µM.[5] |
| LY2090314 | Highly selective for GSK-3 over a large panel of kinases.[3] |
Confirming Target Engagement in Cells: Experimental Protocols
Directly confirming that a compound engages its intended target within a cell is crucial for validating its mechanism of action. The Cellular Thermal Shift Assay (CETSA) and NanoBRET Target Engagement Assay are two powerful methods for this purpose.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that relies on the principle of ligand-induced thermal stabilization of a target protein.[6] Binding of a compound to its target protein increases the protein's resistance to heat-induced denaturation.
CETSA experimental workflow.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293, SH-SY5Y) and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Heat Shock:
-
After incubation, wash the cells with PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Determine the concentration of soluble GSK-3β in each sample using a suitable method like Western blotting or an ELISA with a specific anti-GSK-3β antibody.
-
-
Data Analysis:
-
Plot the amount of soluble GSK-3β as a function of temperature for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells.[7][8] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target.
NanoBRET™ assay workflow.
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding a GSK-3β-NanoLuc® fusion protein.
-
Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the compound dilutions and a fixed concentration of the fluorescent NanoBRET™ tracer specific for GSK-3 to the cells.
-
Incubate at 37°C for a specified time (e.g., 2 hours) to allow for compound binding and tracer displacement.
-
-
BRET Signal Detection:
-
Add the Nano-Glo® substrate to the wells.
-
Measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader capable of BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent tracer.
-
GSK-3 Signaling Pathway
This compound exerts its effects by inhibiting GSK-3, a key kinase in multiple signaling pathways, including the Wnt/β-catenin pathway and tau phosphorylation.
Simplified GSK-3 signaling pathways.
Conclusion
This compound is a potent and highly selective GSK-3 inhibitor. The data presented in this guide demonstrates its superior selectivity compared to other inhibitors, making it an excellent tool for elucidating the specific functions of GSK-3. The provided protocols for CETSA and NanoBRET™ assays offer robust methods for confirming the direct engagement of this compound with GSK-3 in a cellular environment, a critical step in validating its mechanism of action and interpreting experimental results. Researchers are encouraged to use this guide as a starting point for designing and executing their studies involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Basis for Achieving GSK-3β Inhibition with High Potency, Selectivity, and Brain Exposure for Positron Emission Tomography Imaging and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of Potent and Highly Selective Inhibitors of GSK3b - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Table 16, Comparison of CHIR 99021 Kinase profile and ML320 (% Inhibition at 10 μM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 8. storage.googleapis.com [storage.googleapis.com]
A Comparative Guide to the hERG Liability and Safety Profile of PF-04802367
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04802367 is a highly selective and potent inhibitor of Glycogen Synthase Kinase-3 (GSK-3), a key enzyme implicated in various signaling pathways and a therapeutic target for a range of diseases, including neurodegenerative disorders. As with any drug candidate, a thorough assessment of its safety profile, particularly its potential for cardiac toxicity, is paramount. A critical component of this assessment is evaluating its liability for inhibiting the human Ether-à-go-go-Related Gene (hERG) potassium channel, as blockade of this channel can lead to life-threatening cardiac arrhythmias.
This guide provides a comparative analysis of the hERG liability and in vitro safety profile of this compound against other known GSK-3 inhibitors: AR-A014418, SB216763, AZD1080, and AZD2858. The information presented is based on publicly available preclinical data.
At a Glance: Comparative Safety Profile
Table 1: hERG Liability
| Compound | hERG IC50 (μM) | Source |
| This compound | >100 | [1] |
| AR-A014418 | Data not available | - |
| SB216763 | Data not available | - |
| AZD1080 | Data not available | - |
| AZD2858 | Data not available | - |
Table 2: In Vitro Cytotoxicity
| Compound | Cell Line | IC50 (μM) | Source |
| This compound | THLE (human liver epithelial) | 117 | [1] |
| AR-A014418 | Pancreatic Cancer Cell Lines (PANC-1, MiaPaCa-2, BxPC-3, AsPC-1) | Significant growth reduction at ≥10 | [2] |
| SB216763 | Mouse Embryonic Stem Cells (ES-D3) | 5.7 | [3] |
| Pancreatic Cancer Cell Line (MIAPaCa2) | 25 | [4] | |
| AZD1080 | Osteosarcoma CSCs | No cytotoxicity observed | [5] |
| AZD2858 | Glioma Cell Lines (U251, U87, GBM1, GBM4) | Low micromolar range | [6][7] |
Table 3: Genotoxicity
| Compound | Ames Test | In Vitro Micronucleus Assay | Source |
| This compound | Negative | Negative | [8] |
| AR-A014418 | Data not available | Data not available | - |
| SB216763 | Data not available | Data not available | - |
| AZD1080 | Data not available | Data not available | - |
| AZD2858 | Data not available | Data not available | - |
In-Depth Analysis of this compound Safety Profile
Preclinical safety evaluations have demonstrated a favorable in vitro safety profile for this compound.
-
Low hERG Liability: With a hERG IC50 value greater than 100 μM, this compound exhibits a low potential for inhibiting the hERG potassium channel.[1] This characteristic is highly desirable in a drug candidate, as it significantly reduces the risk of drug-induced QT prolongation and subsequent cardiac arrhythmias.
-
Low Cytotoxicity: In a cytotoxicity assay using transformed human liver epithelial (THLE) cells, this compound showed an IC50 of 117 μM, indicating low potential for causing cell death at therapeutic concentrations.[1]
-
No Genotoxic Potential: this compound was found to be negative in both the Ames test and an in vitro micronucleus assay.[8] This suggests that the compound does not induce gene mutations or chromosomal damage.
Profile of Comparator GSK-3 Inhibitors
While direct comparisons of hERG liability are challenging due to the lack of specific data, the available information on the comparator compounds raises some safety considerations.
-
AR-A014418 and SB216763: These compounds have demonstrated cytotoxicity in the low micromolar range in various cell lines.[3][9][10] For instance, SB216763 had an IC50 of 5.7 μM in mouse embryonic stem cells.[3] While this indicates a potential for cell toxicity at higher concentrations, their hERG liability remains uncharacterized in the public domain.
-
AZD1080 and AZD2858: Both of these GSK-3 inhibitors were advanced into clinical development but were ultimately discontinued due to toxicity concerns.[11] While specific in vitro safety data is limited, studies on AZD2858 have shown cytotoxicity in glioma cell lines in the low micromolar range.[6][7] The nature of the toxicities observed in clinical trials is not fully disclosed in the available literature.
Signaling Pathway of GSK-3 Inhibition
The following diagram illustrates the central role of GSK-3 in cellular signaling and the mechanism of action of GSK-3 inhibitors.
Caption: Simplified GSK-3 signaling pathway and the inhibitory action of this compound.
Experimental Methodologies
The following sections provide an overview of the key experimental protocols used to assess the safety profile of this compound.
hERG Manual Patch-Clamp Assay
The manual patch-clamp technique is the gold standard for assessing a compound's effect on the hERG channel. The workflow for this assay is depicted below.
Caption: Workflow of a manual patch-clamp assay for hERG liability testing.
Detailed Protocol:
-
Cell Preparation: Mammalian cells stably expressing the hERG potassium channel (e.g., HEK293 or CHO cells) are cultured under standard conditions.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed. A glass micropipette filled with an appropriate intracellular solution forms a high-resistance seal with the cell membrane.
-
Voltage Protocol: The cell membrane potential is held at a negative potential (e.g., -80 mV) and then depolarized to a positive potential (e.g., +20 mV) to activate the hERG channels. The membrane is then repolarized to a negative potential (e.g., -50 mV) to record the characteristic hERG tail current.
-
Compound Application: The test compound is perfused onto the cell at various concentrations.
-
Data Acquisition and Analysis: The hERG current is recorded before and after the application of the test compound. The percentage of current inhibition is calculated for each concentration, and the data are fitted to a concentration-response curve to determine the IC50 value.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
Caption: General workflow of the Ames test for mutagenicity.
Detailed Protocol:
-
Bacterial Strains: Histidine-requiring strains of Salmonella typhimurium are used.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from induced rat liver) to detect mutagens that require metabolic activation.
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation and Scoring: The plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.[12][13][14][15][16]
In Vitro Micronucleus Assay
This assay is used to detect chromosomal damage.
Caption: Workflow of the in vitro micronucleus assay for genotoxicity.
Detailed Protocol:
-
Cell Culture and Treatment: Mammalian cells are cultured and exposed to the test compound at various concentrations, with and without metabolic activation.
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is scored in a population of binucleated cells. A significant increase in the frequency of micronucleated cells indicates genotoxic potential.[17][18][19][20][21]
Conclusion
Based on the available preclinical data, this compound demonstrates a favorable in vitro safety profile, characterized by low hERG liability, low cytotoxicity, and no evidence of genotoxicity. In comparison, while other GSK-3 inhibitors have shown efficacy in various models, their safety profiles, particularly concerning hERG liability, are less well-defined in the public domain. The discontinuation of AZD1080 and AZD2858 due to toxicity in clinical trials underscores the importance of a thorough early-stage safety assessment. The favorable safety profile of this compound, especially its low potential for cardiac toxicity, positions it as a promising candidate for further development. However, a comprehensive understanding of the relative safety of these compounds would necessitate direct, head-to-head comparative studies under standardized conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glycogen synthase kinase-3 inhibitor AR-A014418 suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. AZD1080, a specific inhibitor of GSK‑3β, inhibits stemness and malignancies in osteosarcoma cancer stem‑like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSK-3 Inhibition Is Cytotoxic in Glioma Stem Cells through Centrosome Destabilization and Enhances the Effect of Radiotherapy in Orthotopic Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GSK-3 Inhibition Is Cytotoxic in Glioma Stem Cells through Centrosome Destabilization and Enhances the Effect of Radiotherapy in Orthotopic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a highly selective glycogen synthase kinase-3 inhibitor (this compound) that modulates tau phosphorylation in brain: Translation for PET neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycogen synthase kinase-3 beta inhibitors as novel cancer treatments and modulators of antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. thesciencenotes.com [thesciencenotes.com]
- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 14. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 15. Ames test - Wikipedia [en.wikipedia.org]
- 16. microbiologyinfo.com [microbiologyinfo.com]
- 17. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 18. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry [jove.com]
- 21. The In Vitro Micronucleus Assay | Springer Nature Experiments [experiments.springernature.com]
PF-04802367 Demonstrates No Mutagenic Potential in Ames Test
For Immediate Release
[City, State] – [Date] – Preclinical safety evaluations of PF-04802367, a highly selective Glycogen Synthase Kinase-3 (GSK-3) inhibitor, have shown the compound to be non-mutagenic in the bacterial reverse mutation assay, commonly known as the Ames test.[1] This finding is a critical component of the safety profile for this promising therapeutic candidate and provides a clear advantage over compounds with potential genotoxicity. This guide offers a comparative overview of the available mutagenicity data for this compound and other notable GSK-3 inhibitors.
Comparative Analysis of Mutagenicity
The Ames test is a widely used and internationally accepted method for assessing the mutagenic potential of chemical compounds. A negative result in this assay is a strong indicator that a substance is unlikely to be carcinogenic. The data available for this compound and several alternative GSK-3 inhibitors are summarized below.
| Compound | Ames Test Result | Other Genotoxicity Data |
| This compound | Negative [1] | Negative in in vitro micronucleus assay.[1] |
| AR-A014418 | Data not publicly available. Safety data sheets indicate it is not classified as a mutagen. | No specific genotoxicity data found in the public domain. |
| SB216763 | Data not publicly available. | No specific genotoxicity data found in the public domain. |
| CHIR-99021 | Data not publicly available. Safety data sheets indicate no data is available for germ cell mutagenicity. | No specific genotoxicity data found in the public domain. |
| Tideglusib | Data not publicly available. Safety data sheets indicate it is not classified as a mutagen and no data is available for germ cell mutagenicity.[2] | No significant toxicity was reported in preclinical studies.[3] |
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test was conducted to evaluate the potential of this compound to induce gene mutations in bacteria. The methodology followed established guidelines, likely similar to the OECD 471 guideline.
Principle: The assay utilizes several strains of Salmonella typhimurium and/or Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) due to a mutation in the gene responsible for its synthesis. The bacteria are exposed to the test compound, with and without a metabolic activation system (S9 fraction from rat liver), and plated on a minimal medium lacking the specific amino acid. Only bacteria that undergo a reverse mutation (reversion) to a prototrophic state can synthesize the amino acid and form visible colonies. The number of revertant colonies is compared to the number of spontaneous revertant colonies in the control group to assess the mutagenic potential of the compound.
Procedure Outline:
-
Strain Selection: A panel of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and/or E. coli WP2 uvrA) is selected to detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation: The test is performed in the presence and absence of an S9 metabolic activation system. The S9 fraction contains enzymes that can metabolize a pro-mutagen into its active mutagenic form.
-
Exposure: The bacterial strains are exposed to a range of concentrations of the test article, a negative control (vehicle), and a positive control (a known mutagen).
-
Plating: The treated bacteria are plated on minimal glucose agar plates.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Colony Counting: The number of revertant colonies on each plate is counted.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate observed in the negative control.
Experimental Workflow
Caption: Workflow of the Ames test for mutagenicity assessment.
Signaling Pathways
While the Ames test directly assesses mutagenicity and does not directly interrogate a specific signaling pathway within the bacteria, the mechanism of action of this compound is as a GSK-3 inhibitor. GSK-3 is a key kinase in numerous signaling pathways in eukaryotic cells. The diagram below illustrates the canonical Wnt signaling pathway, where GSK-3 plays a crucial inhibitory role.
Caption: Simplified canonical Wnt signaling pathway and the role of GSK-3.
References
Safety Operating Guide
Navigating the Disposal of PF-04802367: A Guide for Laboratory Professionals
The cornerstone of this process is a partnership with your institution's Environmental Health and Safety (EHS) department. They are the definitive resource for ensuring compliance with all local, state, and federal regulations.
Immediate Safety and Handling Protocols
Before addressing disposal, it is essential to handle PF-04802367 with appropriate care to minimize exposure.
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE should be worn when handling this compound in solid or solution form. This includes:
-
Safety glasses or goggles
-
A lab coat
-
Chemical-resistant gloves
Handling:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical advice.
Step-by-Step Disposal Procedure
The disposal of investigational drugs and potent research chemicals follows a regulated pathway to ensure they are destroyed safely, typically via incineration.[1][2][3]
-
Consult EHS: This is the most critical first step. Contact your institution's EHS office to inform them you have this compound waste to be disposed of. They will provide guidance specific to your location and the nature of the waste (e.g., solid compound, solutions, contaminated labware).[1][3]
-
Waste Identification and Segregation:
-
This compound waste is considered hazardous chemical waste.[4][5]
-
Do not mix this waste with other chemical waste streams unless explicitly approved by EHS.[5]
-
Segregate waste into compatible categories:
-
Solid Waste: Unused or expired solid this compound.
-
Liquid Waste: Solutions containing this compound (e.g., DMSO solutions).
-
Contaminated Sharps: Needles, syringes, or other sharps that have come into contact with the compound.
-
Contaminated Labware: Vials, pipette tips, gloves, and other disposable materials contaminated with this compound.
-
-
-
Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container for each waste stream.[1][5] For instance, do not store acidic solutions in metal containers.[6]
-
EHS will typically provide approved hazardous waste containers.[1]
-
Affix a "HAZARDOUS WASTE" label to each container as soon as the first drop of waste is added.[1][4]
-
On the label, clearly list all constituents, including the full chemical name "this compound" (avoiding abbreviations), and the solvent (e.g., DMSO, water).[1][4] Also include the name of the Principal Investigator (PI) and the laboratory location.[1]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste containers in a designated SAA within your laboratory.[1][7]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[7]
-
Ensure all liquid waste containers are kept in secondary containment (e.g., a plastic tub) to prevent spills.[5]
-
Keep waste containers securely closed except when adding waste.[4][5]
-
-
Requesting Waste Pickup:
-
Once a waste container is full, or if you are discontinuing work with the compound, contact EHS to schedule a waste pickup.[5]
-
Follow your institution's specific procedures for requesting a pickup, which may involve an online system or a direct call.
-
Quantitative Data: Storage and Stability
Proper storage is essential for maintaining the integrity of this compound during its use. The following table summarizes storage recommendations compiled from various suppliers.
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 1 year |
| -20°C | 1 month |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found. The standard procedure for the disposal of such compounds is not experimental but rather a regulated waste management process handled by EHS, culminating in high-temperature incineration by a licensed facility.[2][3]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision-making process for the proper disposal of a research chemical like this compound when a specific SDS is unavailable.
Caption: General workflow for the disposal of research chemical this compound.
References
- 1. research.cuanschutz.edu [research.cuanschutz.edu]
- 2. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Protocols for Handling PF-04802367
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling and disposal of PF-04802367, a potent and selective GSK-3 inhibitor. Adherence to these protocols is essential to ensure a safe laboratory environment and prevent accidental exposure.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment. This is based on the hazard classification of Acute Toxicity, Oral, Category 4.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | Not required under normal conditions of use with adequate ventilation. If dusts are generated, a NIOSH-approved particulate respirator is recommended. |
Safety and Handling
Proper handling procedures are critical to minimize risk. The following table summarizes key safety and handling information derived from the Safety Data Sheet (SDS).
| Parameter | Information | Citation |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed | [1] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P501: Dispose of contents/container to an approved waste disposal plant. | [1] |
| Storage | Store at -20°C. | [1] |
| Solubility | Soluble in DMSO at 20 mg/mL. | [1] |
Operational Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound, from initial receipt to final disposal. This workflow is designed to ensure safety and maintain the integrity of the compound.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste. This includes empty containers, contaminated PPE, and any unused material. Follow all federal, state, and local regulations for hazardous waste disposal. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
